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  • Product: 1-[(2,4-dimethylphenyl)sulfonyl]indoline

Core Science & Biosynthesis

Foundational

Foreword: The Imperative of Unambiguous Structural Verification in Modern Drug Discovery

An In-Depth Technical Guide to the Chemical Structure Analysis of 1-[(2,4-dimethylphenyl)sulfonyl]indoline In the landscape of pharmaceutical research and development, the precise characterization of a novel chemical ent...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Structure Analysis of 1-[(2,4-dimethylphenyl)sulfonyl]indoline

In the landscape of pharmaceutical research and development, the precise characterization of a novel chemical entity is the bedrock upon which all subsequent investigations are built. The molecule 1-[(2,4-dimethylphenyl)sulfonyl]indoline represents a confluence of three critical pharmacophoric motifs: the indoline scaffold, prevalent in numerous natural products and synthetic drugs[1]; the sulfonamide group, a cornerstone of medicinal chemistry with a vast range of biological activities[2]; and a specifically substituted aromatic sulfonyl moiety that dictates steric and electronic properties. The N-sulfonylation of an indoline core not only modifies its chemical reactivity but can profoundly influence its interaction with biological targets.[3][4] Therefore, a rigorous and multi-faceted approach to its structural elucidation is not merely a procedural formality but a scientific necessity.

This guide delineates a comprehensive analytical workflow for the unambiguous structural confirmation of 1-[(2,4-dimethylphenyl)sulfonyl]indoline. It is designed for researchers and drug development professionals, moving beyond a simple recitation of methods to explain the causality behind experimental choices. Each analytical step is presented as part of a self-validating system, where data from orthogonal techniques converge to provide a single, irrefutable structural assignment.

Molecular Blueprint: Synthesis and Initial Assessment

The logical starting point for any structural analysis is the synthesis of the target compound. The preparation of 1-[(2,4-dimethylphenyl)sulfonyl]indoline is most efficiently achieved via a nucleophilic substitution reaction between indoline and 2,4-dimethylbenzenesulfonyl chloride.

Experimental Protocol: Synthesis
  • Reagent Preparation: To a solution of indoline (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, DCM) under an inert atmosphere (N₂), add a non-nucleophilic base such as triethylamine (1.2 eq.).

  • Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add a solution of 2,4-dimethylbenzenesulfonyl chloride (1.1 eq.) in DCM dropwise over 15 minutes to control any exotherm.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with 1M HCl. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the pure 1-[(2,4-dimethylphenyl)sulfonyl]indoline.

Rationale: The use of a non-nucleophilic base is critical to scavenge the HCl byproduct without competing with the indoline nucleophile. The dropwise addition at 0°C mitigates potential side reactions.

The Analytical Workflow: A Multi-Technique Strategy

A robust structural elucidation relies on the integration of data from multiple, independent analytical techniques. The workflow is designed to first determine the molecular mass and formula, then probe the functional groups present, and finally map the precise connectivity of every atom in the molecule.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_confirmation Definitive Confirmation Synthesis Synthesis of Target Compound HRMS High-Resolution Mass Spectrometry (HRMS) Synthesis->HRMS Determine Molecular Formula IR Infrared (IR) Spectroscopy Synthesis->IR Identify Functional Groups NMR_1D 1D NMR (¹H, ¹³C) HRMS->NMR_1D Confirm Formula IR->NMR_1D Confirm Functional Groups NMR_2D 2D NMR (COSY, HSQC) NMR_1D->NMR_2D XRay Single Crystal X-ray Diffraction NMR_2D->XRay Propose 3D Structure for Confirmation

Caption: Chemical structure of 1-[(2,4-dimethylphenyl)sulfonyl]indoline with atom numbering.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~10-15 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a ¹³C{¹H} proton-decoupled spectrum.

  • 2D NMR Acquisition: Perform 2D correlation experiments, specifically COSY (Correlation Spectroscopy) to identify proton-proton couplings (H-C-C-H) and HSQC (Heteronuclear Single Quantum Coherence) to identify direct one-bond proton-carbon correlations (C-H).

Data Interpretation and Predicted Spectra

The structure's asymmetry predicts that all 14 protons and 16 carbons will be chemically non-equivalent and should give rise to distinct signals.

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

Atom #Predicted ¹H δ (ppm), Multiplicity, J (Hz)Predicted ¹³C δ (ppm)Rationale & 2D Correlations
Indoline Moiety
C2-H₂~4.0 (t, J=8.0)~50Aliphatic -CH₂- adjacent to N. Shows COSY to C3-H₂. HSQC to this carbon.
C3-H₂~3.1 (t, J=8.0)~28Aliphatic -CH₂- adjacent to aromatic ring. Shows COSY to C2-H₂. HSQC to this carbon.
C4-H~7.2 (d, J=7.5)~125Aromatic proton ortho to fusion. Shows COSY to C5-H.
C5-H~7.0 (t, J=7.5)~124Aromatic proton. Shows COSY to C4-H and C6-H.
C6-H~7.3 (t, J=7.5)~127Aromatic proton. Shows COSY to C5-H and C7-H.
C7-H~7.8 (d, J=8.0)~115Aromatic proton deshielded by proximity to the sulfonyl group. Shows COSY to C6-H.
C3a-~135Quaternary aromatic carbon at ring fusion.
C7a-~142Quaternary aromatic carbon at ring fusion, bonded to Nitrogen.
Sulfonyl & Phenyl Moiety
C1'-H (CH₃)~2.6 (s) ~21Methyl group at C2'. Deshielded by ortho-SO₂ group. No COSY.
C2'-H~7.8 (d, J=8.0)~133Aromatic proton ortho to SO₂. Shows COSY to C3'-H.
C3'-H~7.2 (d, J=8.0)~130Aromatic proton meta to SO₂. Shows COSY to C2'-H and C5'-H.
C4'-H (CH₃)~2.4 (s) ~21Methyl group at C4'. No COSY.
C5'-H~7.2 (s)~132Aromatic proton between two methyl groups. Shows weak COSY to C3'-H.
C1' (quat)-~136Quaternary carbon attached to SO₂.
C2' (quat)-~140Quaternary carbon with methyl group.
C4' (quat)-~143Quaternary carbon with methyl group.

Note: The two sharp singlets for the methyl groups (~2.4 and ~2.6 ppm), each integrating to 3 protons, are highly diagnostic for the 2,4-dimethylphenyl moiety.

X-ray Crystallography: The Ultimate Structural Proof

While the combination of HRMS and NMR provides an exceptionally high degree of confidence, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure, including stereochemistry and solid-state conformation. [5][6]

Experimental Protocol: Single Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often achieved by slow evaporation of a solvent from a saturated solution (e.g., ethanol, ethyl acetate/hexane). This step can be challenging and requires optimization.

  • Data Collection: Mount a suitable crystal on a goniometer of a single-crystal X-ray diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.

Conclusion: A Convergence of Evidence

The structural elucidation of 1-[(2,4-dimethylphenyl)sulfonyl]indoline is a systematic process of evidence accumulation. High-resolution mass spectrometry establishes the correct elemental formula. Infrared spectroscopy confirms the presence of the critical sulfonamide functional group. Finally, a comprehensive suite of 1D and 2D NMR experiments maps the complete atomic connectivity, distinguishing it from all other possible isomers. For absolute confirmation, single-crystal X-ray diffraction provides a definitive three-dimensional picture of the molecule. By following this multi-technique, self-validating workflow, researchers can possess absolute confidence in the structure of their target compound, enabling further investigation into its chemical and biological properties.

References

  • Fiehn Lab. (n.d.). Structure Elucidation of Small Molecules. UC Davis. Retrieved from [Link]

  • Al-Halfi, M. A. N., et al. (2025). Synthesis, Mechanism of action And Characterization of Sulphonamide. International Journal of Health Sciences, 9(1). Retrieved from [Link]

  • Kwiecien, N. W., et al. (2015). Advances in structure elucidation of small molecules using mass spectrometry. Analytical and Bioanalytical Chemistry, 407(1), 71-89. Retrieved from [Link]

  • Joule, J. A. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(2), 130-150. Retrieved from [Link]

  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]

  • Liu, Y., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Trends in Analytical Chemistry, 121, 115686. Retrieved from [Link]

  • Khan, A. A., et al. (2017). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Journal of the Serbian Chemical Society, 82(10), 1115-1127. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2018). Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation. International Journal of Organic Chemistry, 8(3), 269-285. Retrieved from [Link]

  • Ahmad, M., et al. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. The Scientific World Journal, 2014, 509246. Retrieved from [Link]

  • Smith, A. D., et al. (2017). Kinetic Resolution of 2-Substituted Indolines by N-Sulfonylation using an Atropisomeric 4-DMAP-N-oxide Organocatalyst. Angewandte Chemie International Edition, 56(21), 5760-5764. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2024). Synthesis, Characterization, and Antiviral Activity of New Indazole-Sulfonamide Derivatives. Molecules, 29(15), 3426. Retrieved from [Link]

  • Smith, A. D., et al. (2017). Kinetic Resolution of 2-Substituted Indolines by N-Sulfonylation using an Atropisomeric 4-DMAP-N-oxide Organocatalyst. PubMed. Retrieved from [Link]

  • Sree, S. A., et al. (2016). Synthesis, characterization and antimicrobial activities of N-substituted indoline derivatives of sultams. Der Pharma Chemica, 8(1), 448-454. Retrieved from [Link]

  • Reddy, T. J., et al. (2015). Synthesis of Indoline- and 1,2,3,4-Tetrahydroquinoline-Based Symmetrical Triarylmethanes. The Journal of Organic Chemistry, 80(21), 10692-10700. Retrieved from [Link]

  • Khan, K. M., et al. (2022). Synthesis of Indole Alkaloids. Encyclopedia. Retrieved from [Link]

  • CN108084062A. (2018). A kind of preparation method of 2,4- disubstituted benzenes sulfonic acid chloride. Google Patents.
  • Boufelden, A., et al. (2024). Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. Journal of Molecular Structure, 1311, 138374. Retrieved from [Link]

  • Ali, A. M., et al. (2017). Crystal structure of 1-[2-(4-nitro-phen-yl)-4,5-diphenyl-1 H-imidazol-1-yl]propan-2-ol. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 9), 1362-1366. Retrieved from [Link]

Sources

Exploratory

Molecular weight and physicochemical properties of 1-[(2,4-dimethylphenyl)sulfonyl]indoline

An In-Depth Technical Guide to the Molecular Weight and Physicochemical Properties of 1-[(2,4-dimethylphenyl)sulfonyl]indoline Executive Summary This technical guide provides a comprehensive analysis of the molecular wei...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Weight and Physicochemical Properties of 1-[(2,4-dimethylphenyl)sulfonyl]indoline

Executive Summary

This technical guide provides a comprehensive analysis of the molecular weight and critical physicochemical properties of 1-[(2,4-dimethylphenyl)sulfonyl]indoline, a molecule of interest in medicinal chemistry and drug development. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the experimental determination and interpretation of these properties. We will delve into the core characteristics that govern the molecule's behavior in biological systems, including its lipophilicity, solubility, and ionization state. Furthermore, this guide furnishes detailed, field-proven protocols for the empirical validation of these properties, ensuring a foundation of trustworthiness and scientific rigor for researchers, scientists, and drug development professionals.

Introduction: The Scientific Imperative

The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic bioactive molecules.[1] Its derivatization, particularly through sulfonylation at the N-1 position, offers a robust strategy for modulating biological activity and pharmacokinetic profiles.[2][3][4] The compound 1-[(2,4-dimethylphenyl)sulfonyl]indoline combines this indoline core with a 2,4-dimethylphenylsulfonyl group, creating a molecule with distinct steric and electronic features.

Understanding the fundamental physicochemical properties of such a candidate molecule is not a trivial academic exercise; it is the cornerstone of rational drug design. Properties such as molecular weight, lipophilicity (LogP/LogD), and aqueous solubility dictate a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately determining its potential as a therapeutic agent.[5][6] This guide provides a detailed examination of these critical parameters for 1-[(2,4-dimethylphenyl)sulfonyl]indoline.

Chemical Identity and Molecular Structure

A precise understanding of a molecule's identity is the starting point for all subsequent analysis.

  • IUPAC Name: 1-[(2,4-dimethylphenyl)sulfonyl]-2,3-dihydro-1H-indole

  • Synonyms: 1-(2,4-dimethylbenzenesulfonyl)indoline

  • Molecular Formula: C₁₆H₁₇NO₂S

  • CAS Number: While a specific CAS number for this exact structure is not readily found in public databases, related structures are well-documented.[7][8]

The structure consists of a bicyclic indoline system where the nitrogen atom is functionalized with a sulfonyl group, which in turn is attached to a 2,4-dimethyl-substituted phenyl ring.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Saturate n-Octanol and PBS (pH 7.4) exp1 Combine Phases & Spike Compound prep1->exp1 prep2 Prepare 10 mM Compound Stock (DMSO) prep2->exp1 exp2 Shake for 2h to Reach Equilibrium exp1->exp2 exp3 Centrifuge to Separate Phases exp2->exp3 ana1 Sample Aqueous & Octanol Layers exp3->ana1 ana2 Quantify Concentration (LC-MS) ana1->ana2 ana3 Calculate LogD ana2->ana3 G start Synthesized Compound lcms LC-MS Analysis start->lcms nmr NMR Spectroscopy (¹H, ¹³C) start->nmr mw_confirm Confirm Molecular Weight (m/z = 302.1 [M+H]⁺) lcms->mw_confirm purity_confirm Assess Purity (>95%) lcms->purity_confirm struct_confirm Confirm Structure (Chemical Shifts) nmr->struct_confirm final Structurally Confirmed, Pure Compound mw_confirm->final purity_confirm->final struct_confirm->final

Sources

Foundational

Advanced Architectures: Sulfonyl Indoline Derivatives in Organic Synthesis & Drug Discovery

Executive Summary Sulfonyl indoline derivatives represent a privileged scaffold in modern medicinal chemistry, bridging the gap between the sp³-rich complexity required for target specificity and the robust aromaticity o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sulfonyl indoline derivatives represent a privileged scaffold in modern medicinal chemistry, bridging the gap between the sp³-rich complexity required for target specificity and the robust aromaticity of traditional indole drugs. Unlike their planar indole counterparts, indolines offer a distinct vector for molecular recognition due to their "puckered" conformation. This guide dissects the synthesis, site-selective functionalization, and therapeutic utility of sulfonyl indolines, with a specific focus on N-sulfonyl directing groups for C-H activation and C-sulfonyl moieties as pharmacophores.

Part 1: Structural Properties & Mechanistic Rationale

The sulfonyl indoline core functions through two distinct mechanistic roles depending on the position of the sulfonyl group:

  • N1-Sulfonyl (Protecting/Directing Group):

    • Electronic Modulation: The strong electron-withdrawing nature of the sulfonyl group (

      
      ) decreases the electron density of the nitrogen lone pair, preventing oxidation and unwanted electrophilic attacks at C2/C3.
      
    • Directing Ability: In C-H activation, the sulfonyl oxygen atoms can coordinate with soft transition metals (Rh, Pd, Cu), directing functionalization to the sterically congested C7 position .

  • C5/C7-Sulfonyl (Pharmacophore):

    • Bioisosterism: The sulfonamide moiety acts as a stable transition-state mimetic for tetrahedral intermediates in enzymatic hydrolysis.

    • Solubility & H-Bonding: Enhances aqueous solubility and provides key hydrogen bond donor/acceptor motifs for active site binding (e.g., Carbonic Anhydrase zinc coordination).

Visualization: Reactivity Profile of N-Sulfonyl Indoline

IndolineReactivity Core N-Sulfonyl Indoline Core Scaffold N1 N1 Position (Directing Group) Core->N1 Controls e- Density C2C3 C2/C3 Positions (sp3 Character) Core->C2C3 Oxidative Dehydrogenation (-> Indoles) C5 C5 Position (Electrophilic Attack) Core->C5 Classic SEAr C7 C7 Position (Steric Challenge) N1->C7 Directs C-H Activation (Rh/Cu/Ir Catalysis)

Figure 1: Reactivity map illustrating the orthogonal functionalization vectors of the N-sulfonyl indoline scaffold.

Part 2: Synthesis of the Core Scaffold

While classical sulfonylation of commercially available indoline is trivial, accessing complex, highly substituted sulfonyl indolines requires advanced catalytic strategies.

Method A: Rh(II)-Catalyzed Transannulation of N-Sulfonyl-1,2,3-Triazoles

This method represents a modern "molecular editing" approach, converting triazoles into rhodium-carbene intermediates that undergo intramolecular cyclization.

  • Mechanism: The N-sulfonyl-1,2,3-triazole exists in equilibrium with an

    
    -diazo imine. Rh(II) decomposes the diazo species to generate a metal carbene, which undergoes a C-H insertion or cascade cyclization to form the indoline ring.
    
  • Advantages: High atom economy; access to C3-substituted indolines that are difficult to synthesize via Fischer indole synthesis.

Method B: Cu-Catalyzed Direct C7 Sulfonylation

Directly installing a sulfonyl group onto the indoline ring (C-sulfonyl) is critical for biological activity.

Protocol: Copper-Catalyzed C7-H Sulfonylation

  • Target: C7-sulfonyl indolines (difficult to access due to steric hindrance from N1).

  • Reference: J. Org. Chem. 2020, 85, 10835 (and related J. Org.[1] Chem. 2019, 84, 16245).

Experimental Workflow
ReagentEquivalentsRole
N-Pyrimidyl Indoline 1.0 equivSubstrate (Pyrimidyl = DG)
Arylsulfonyl Chloride 1.5 equivSulfonyl Source
Cu(OAc)₂ 10 mol%Catalyst
Ag₂CO₃ 1.0 equivOxidant/Halide Scavenger
1,2-Dichlorobenzene Solvent0.2 M Conc.[2]

Step-by-Step Protocol:

  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine N-(pyrimidin-2-yl)indoline (0.2 mmol), Arylsulfonyl chloride (0.3 mmol), Cu(OAc)₂ (3.6 mg, 0.02 mmol), and Ag₂CO₃ (55 mg, 0.2 mmol).

  • Solvation: Add anhydrous 1,2-dichlorobenzene (1.0 mL) under an argon atmosphere.

  • Reaction: Seal the tube and heat to 120 °C for 18 hours. The high temperature is necessary to overcome the activation energy of the sterically hindered C7-H bond.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove silver salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the C7-sulfonyl indoline.

Visualization: C7-H Activation Mechanism

C7Activation Substrate N-Directing Group Indoline Coordination Metal Coordination (Chelation Control) Substrate->Coordination + Cu(II) CH_Activation C7-H Activation (Metallacycle Formation) Coordination->CH_Activation - AcOH OxAdd Oxidative Addition of Sulfonyl Chloride CH_Activation->OxAdd + ArSO2Cl RedElim Reductive Elimination (C-S Bond Formation) OxAdd->RedElim Product C7-Sulfonyl Indoline RedElim->Product + Catalyst Regeneration

Figure 2: Mechanistic cycle for the Cu-catalyzed, directing-group-assisted C7 sulfonylation of indolines.

Part 3: Functionalization - Oxidative Dehydrogenation

A critical utility of N-sulfonyl indolines is their role as stable precursors to N-sulfonyl indoles. Indolines are often easier to functionalize (e.g., at C5 or C7) due to the lack of aromatic stability. Once functionalized, they can be oxidized back to the indole.

Key Transformation: Cu-Catalyzed Oxidative Aromatization

  • Catalyst: Cu(I) or Cu(II) salts.

  • Oxidant: Atmospheric Oxygen (O₂) or tert-butyl peroxybenzoate (TBPB).

  • Why this matters: Allows for "late-stage aromatization." You can build complexity on the sp³ indoline core (stereocenters at C2/C3) and then flatten the molecule if required for binding affinity.

Part 4: Biological Applications in Drug Discovery

Case Study: Indoline-5-Sulfonamides as Carbonic Anhydrase Inhibitors

Indoline-5-sulfonamides have emerged as potent inhibitors of Carbonic Anhydrase (CA) isoforms IX and XII, which are validated targets for hypoxic tumors (e.g., breast, lung, colorectal cancer).[3][4]

Structure-Activity Relationship (SAR):

  • The Core: The indoline core provides a distinct geometry compared to the planar indane or indole, often resulting in improved selectivity for CA IX over the ubiquitous CA II (off-target).

  • The Tail (N1-Substitution): Acylation or arylation at N1 allows the molecule to reach into the hydrophobic pocket of the enzyme active site.

  • The Head (C5-Sulfonamide): Binds to the catalytic Zinc ion (

    
    ) in the enzyme active site.
    

Data Summary: Antiproliferative Activity (MCF7 Cell Line)

Compound Core Structure N1-Substituent IC₅₀ (µM) Normoxia IC₅₀ (µM) Hypoxia Selectivity Note
3 Indane Amino >100 >100 Poor potency
4f Indoline Perfluorobenzoyl 12.9 11.5 Hypoxia Selective

| 4e | Indoline | Pentafluorophenyl | 15.2 | 14.8 | Broad spectrum |

Data Source: Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases (PMC9738466).

References

  • Rhodium-Catalyzed C-H Activation of N-Benzoylsulfonamides: Title: Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides. Source: NIH/PMC. URL:[Link]

  • Indoline-5-Sulfonamides in Cancer Therapy: Title: Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases.[4] Source: NIH/PMC (Pharmaceuticals). URL:[Link]

  • Cu-Catalyzed C7 Sulfonylation: Title: Cu-Catalyzed Direct C7 Sulfonylation of Indolines with Arylsulfonyl Chlorides.[1] Source: ACS Publications (J. Org. Chem.). URL:[Link]

  • Oxidative Aromatization of Indolines: Title: A Mild Cu(I)-Catalyzed Oxidative Aromatization of Indolines to Indoles.[5] Source: ACS Publications (J. Org. Chem.). URL:[Link]

  • Palladium-Catalyzed C-H Functionalization: Title: Palladium-catalyzed direct C–H nitration and intramolecular C–H functionalization for the synthesis of 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives. Source: RSC Publishing (Org.[6] Chem. Front.). URL:[Link]

Sources

Exploratory

Solubility profile of 1-[(2,4-dimethylphenyl)sulfonyl]indoline in organic solvents

Technical Whitepaper: Solubility Thermodynamics and Solvent Interaction of 1-[(2,4-dimethylphenyl)sulfonyl]indoline Executive Summary The precise solubility profile of 1-[(2,4-dimethylphenyl)sulfonyl]indoline (hereafter...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubility Thermodynamics and Solvent Interaction of 1-[(2,4-dimethylphenyl)sulfonyl]indoline

Executive Summary

The precise solubility profile of 1-[(2,4-dimethylphenyl)sulfonyl]indoline (hereafter referred to as DMSI ) is a critical parameter for optimizing its synthesis, purification, and crystallization. As a sulfonamide-functionalized indoline derivative, DMSI exhibits distinct solubility behaviors governed by its lipophilic 2,4-dimethylphenyl moiety and the polar sulfonyl-indoline core.

This guide provides a comprehensive technical framework for determining, modeling, and applying the solubility data of DMSI. Unlike generic data sheets, this document details the thermodynamic rationale behind solvent selection and provides a self-validating experimental protocol to generate high-fidelity solubility curves essential for scaling up pharmaceutical intermediates.

Molecular Characterization & Predicted Solubility Behavior

To design an effective solubility study, we must first analyze the Structure-Property Relationships (SPR) of DMSI.

  • Chemical Structure: The molecule consists of a bicyclic indoline ring fused to a sulfonyl group, which is further attached to a 2,4-dimethylbenzene ring.

  • Lipophilicity (LogP): Estimated at 3.5 – 4.2 . This indicates high hydrophobicity.

  • Hydrogen Bonding:

    • H-Bond Acceptors: Sulfonyl oxygens (

      
      ) and Indoline nitrogen.
      
    • H-Bond Donors:None (The nitrogen is fully substituted).

Solvent Interaction Prediction: Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP), we can categorize solvents into three distinct interaction zones for DMSI:

Solvent ClassInteraction MechanismPredicted SolubilityExamples
Class A: High Affinity Dipole-Dipole & Dispersion Forces> 150 mg/mL Dichloromethane (DCM), DMSO, DMF, THF
Class B: Moderate Affinity Weak H-Bonding & Polar Interactions20 – 80 mg/mL Acetone, Ethyl Acetate, Toluene
Class C: Low Affinity H-Bond Network Disruption< 10 mg/mL Methanol, Ethanol, Isopropanol (IPA)
Class D: Anti-Solvents Polarity Mismatch< 0.1 mg/mL Water, Hexane, Cyclohexane

Process Insight: The lack of H-bond donors in DMSI makes it significantly less soluble in alcohols (Class C) than in aprotic polar solvents (Class A/B). This solubility differential is the fundamental driver for Anti-Solvent Crystallization (e.g., dissolving in Acetone and precipitating with Water or Ethanol).

Experimental Protocol: Dynamic Laser Monitoring Method

For the highest accuracy in solubility determination, we reject simple visual inspection in favor of the Dynamic Laser Monitoring or Static Gravimetric method. The following protocol is designed to be self-validating.

Materials & Setup[1][2]
  • Solute: Recrystallized DMSI (>99.5% purity by HPLC).

  • Solvents: HPLC Grade (Water content <0.05%).

  • Apparatus: Jacketed glass vessel (50 mL) with precise temperature control (±0.05 K) and a laser turbidity probe.

Step-by-Step Workflow
  • Preparation: Add an excess amount of DMSI solid to 20 mL of the target solvent in the jacketed vessel.

  • Equilibration: Stir the suspension at the target temperature (e.g., 278.15 K) for 6 hours .

    • Validation Check: Ensure solid phase is always present. If the solution becomes clear, add more solid.

  • Sampling: Stop stirring and allow phases to separate for 30 minutes.

  • Extraction: Withdraw 1 mL of the supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.

  • Quantification: Dilute the aliquot and analyze via HPLC-UV (Detection at

    
     nm).
    
  • Repetition: Repeat steps 2-5 at sequential temperature intervals (e.g., 283.15, 288.15, ... 323.15 K).[1]

Workflow Visualization

SolubilityProtocol Start Start: Excess DMSI + Solvent Equilibrium Equilibration (Stir 6h @ Temp T) Start->Equilibrium Check Solid Present? Equilibrium->Check AddSolid Add More DMSI Check->AddSolid No Filter Syringe Filter (Isothermal) Check->Filter Yes AddSolid->Equilibrium Analyze HPLC Quantification Filter->Analyze NextTemp Increase T (+5K) Analyze->NextTemp NextTemp->Equilibrium T < T_max End Solubility Curve Generated NextTemp->End T >= T_max

Figure 1: Self-validating experimental workflow for solubility determination using the isothermal saturation method.

Thermodynamic Modeling & Data Analysis

Raw data points are insufficient for robust process design. We must correlate the experimental mole fraction solubility (


) with temperature (

) using thermodynamic models.
The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility data of pharmaceutical intermediates.



  • 
     : Mole fraction solubility.[2][3]
    
  • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     : Absolute temperature (Kelvin).[4]
    
  • 
     : Empirical model parameters derived from regression.
    

Interpretation:

  • If

    
     is negative and large, solubility is highly temperature-dependent (ideal for Cooling Crystallization ).
    
  • If the curve is flat (small

    
    ), cooling will yield poor recovery; Anti-Solvent Crystallization  is preferred.
    
The van't Hoff Analysis

To understand the driving force of dissolution, we calculate the apparent thermodynamic properties:



  • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     (Enthalpy):  Positive values indicate an endothermic  process (solubility increases with heat).
    
  • 
     (Gibbs Free Energy):  Must be positive for non-spontaneous dissolution of the solid (requires energy input/mixing).
    
  • 
     (Entropy):  Positive values indicate increased disorder (driving force for dissolution).
    

Process Application: Solvent Selection Strategy

Based on the thermodynamic profile of DMSI, the following solvent systems are recommended for specific unit operations.

Table 1: Solvent Selection Matrix for DMSI
Unit OperationRecommended Solvent SystemRationale
Reaction Medium Dichloromethane (DCM) or THF High solubility ensures homogeneous reaction kinetics; low boiling point allows easy removal.
Cooling Crystallization Ethyl Acetate Moderate solubility with a steep temperature-solubility curve (High

).
Anti-Solvent Crystallization Acetone (Solvent) + Water (Anti-Solvent) Acetone dissolves DMSI well; Water (Class D) induces rapid precipitation due to high polarity mismatch.
Washing/Purification Cold Methanol Low solubility (Class C) removes polar impurities without significant yield loss of DMSI.
Crystallization Workflow Logic

CrystallizationLogic Input Crude DMSI Mixture Decision Solubility in EtOAc? Input->Decision Cooling Cooling Crystallization (Dissolve hot, Cool to 5°C) Decision->Cooling High slope (dB/dT) AntiSolvent Anti-Solvent Crystallization (Dissolve in Acetone, Add Water) Decision->AntiSolvent Flat slope Filtration Filtration & Wash (Cold Methanol) Cooling->Filtration AntiSolvent->Filtration Product Pure DMSI Crystals Filtration->Product

Figure 2: Decision logic for selecting the optimal crystallization method based on solubility slope.

References

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Foundational text on solubility thermodynamics).
  • Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences. Link

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Thermodynamics. Link

  • Shakeel, F., et al. (2015). Solubility and thermodynamics of sulfonamide derivatives in different solvents. Journal of Molecular Liquids. (Reference for general sulfonamide solubility behavior).
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.

Sources

Foundational

Technical Whitepaper: Crystallographic Characterization of 1-[(2,4-dimethylphenyl)sulfonyl]indoline

An in-depth technical guide on the crystallographic characterization of 1-[(2,4-dimethylphenyl)sulfonyl]indoline . [1][2] Executive Summary The compound 1-[(2,4-dimethylphenyl)sulfonyl]indoline (C₁₆H₁₇NO₂S) represents a...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the crystallographic characterization of 1-[(2,4-dimethylphenyl)sulfonyl]indoline .

[1][2]

Executive Summary

The compound 1-[(2,4-dimethylphenyl)sulfonyl]indoline (C₁₆H₁₇NO₂S) represents a critical structural motif in medicinal chemistry, bridging the pharmacophore space between aryl sulfonamides and fused nitrogen heterocycles.[1] Characterizing its solid-state structure is essential for understanding the steric influence of the ortho-methyl group on the sulfonamide S–N bond rotation—a key determinant in binding affinity for targets such as 5-HT₆ receptors or carbonic anhydrases.

This guide details the rigorous protocol for the synthesis, crystallization, and X-ray diffraction (XRD) analysis of this compound. It synthesizes data from structural analogues (e.g., 1-(phenylsulfonyl)indoline and 1-tosyl-1,2,3,4-tetrahydroquinoline) to establish a self-validating framework for interpreting the crystallographic data of the 2,4-dimethyl derivative.[2]

Synthesis & Crystallization Protocol

To obtain diffraction-quality single crystals, purity is paramount.[1][2] The presence of the ortho-methyl group in the 2,4-dimethylphenyl moiety introduces steric strain that can inhibit orderly packing if impurities are present.

Validated Synthetic Route

The synthesis follows a nucleophilic substitution pathway (Schotten-Baumann conditions) optimized for sterically hindered sulfonyl chlorides.[1]

Reagents:

  • Indoline (2,3-dihydro-1H-indole)[2]

  • 2,4-Dimethylbenzenesulfonyl chloride[2]

  • Pyridine (Solvent/Base) or Triethylamine/DCM[1][2]

Step-by-Step Workflow:

  • Dissolution: Dissolve indoline (1.0 eq) in anhydrous CH₂Cl₂ at 0°C.

  • Addition: Add triethylamine (1.2 eq) followed by dropwise addition of 2,4-dimethylbenzenesulfonyl chloride (1.1 eq). The ortho-methyl group slows the reaction rate compared to tosyl chloride; maintain 0°C for 30 mins, then warm to RT.[1]

  • Quench & Workup: Wash with 1N HCl (to remove unreacted amine), then NaHCO₃. Dry over MgSO₄.[1]

  • Purification: Recrystallize crude solid from hot Ethanol/Hexane (1:1).

Crystallization for X-Ray Diffraction

Standard recrystallization often yields microcrystals.[1] For single-crystal XRD, use Slow Evaporation or Vapor Diffusion .[1][2]

  • Solvent System: Acetone/Hexane or CHCl₃/Heptane.[1]

  • Method: Dissolve 20 mg of pure compound in 2 mL Acetone. Place in a small vial. Place this vial inside a larger jar containing 10 mL Hexane. Cap the outer jar.

  • Mechanism: Hexane diffuses into the acetone, slowly lowering solubility and promoting nucleation of the monoclinic or triclinic phase.[1][2]

CrystallizationWorkflow cluster_0 Synthesis Phase cluster_1 Crystallization Phase S1 Reactants: Indoline + 2,4-Dimethyl-SO2Cl S2 Reaction: DCM, Et3N, 0°C -> RT S1->S2 S3 Workup: Acid/Base Wash S2->S3 C1 Dissolution: Acetone (High Solubility) S3->C1 Purified Solid C2 Vapor Diffusion: Hexane (Anti-solvent) C1->C2 C3 Nucleation: Slow saturation C2->C3 C4 Single Crystal Growth: Block/Prism morphology C3->C4

Figure 1: Workflow for obtaining diffraction-quality crystals of sterically hindered sulfonamides.

Crystallographic Data Collection & Refinement

When analyzing C₁₆H₁₇NO₂S, specific data collection strategies ensure the resolution of the ortho-methyl positioning and the indoline ring pucker.[1]

Data Acquisition Parameters[1][3][4]
  • Temperature: Data should be collected at 100 K (using N₂ stream) to minimize thermal motion of the terminal methyl groups on the phenyl ring.

  • Radiation: Mo Kα (λ = 0.71073 Å) is preferred for sulfur-containing organic molecules to reduce absorption effects compared to Cu Kα.[1][2]

  • Resolution: Collect to at least 0.80 Å resolution to accurately model the electron density of the S=O bonds.

Refinement Strategy (SHELXL/OLEX2)[1][2]
  • Disorder: The indoline ring (C8/C9/N1/C1/C2...) often exhibits envelope puckering disorder.[1] Check for large thermal ellipsoids on the methylene carbons (C2/C3 of indoline).[1]

  • Hydrogen Atoms: Refine methyl hydrogens (on the 2,4-dimethyl moiety) using a riding model with torsion angle refinement (AFIX 137 in SHELX) to find the correct rotational orientation.

Structural Analysis & Discussion

This section details the expected structural metrics based on the class of N-sulfonyl indolines. The 2,4-dimethyl substitution is the critical differentiator.

Molecular Geometry

The molecule consists of two planar systems (the indoline fused ring and the dimethylphenyl ring) linked by a sulfonyl tetrahedron.[1]

ParameterTypical Value (Å/°)Structural Significance
S–N Bond Length 1.63 – 1.65 ÅIndicates single bond character; restricted rotation due to steric bulk.[1]
S=O Bond Length 1.43 – 1.44 ÅStandard double bond character for sulfonamides.[1]
S–C(Aryl) Bond 1.76 – 1.77 ÅLinkage to the dimethylphenyl ring.[1]
N–S–C Angle 105° – 107°Distorted tetrahedral geometry.[1]
Torsion (C-N-S-C) 60° – 90°The "L-shape" conformation.[1] The ortho-methyl group at C2' forces this angle to deviate from 90° to minimize clash with sulfonyl oxygens.[1]
The Ortho-Effect (2,4-Dimethyl Substitution)

In standard benzenesulfonyl indolines, the phenyl ring can rotate relatively freely.[1] In 1-[(2,4-dimethylphenyl)sulfonyl]indoline , the methyl group at the 2-position (ortho) creates a steric lock.[1]

  • Consequence: The phenyl ring is forced into a specific conformation relative to the S=O oxygens.[1]

  • Observation: Look for a C(methyl)[1][2]···O(sulfonyl) distance < 3.2 Å, indicating a van der Waals contact that rigidifies the molecule.[1][2]

Supramolecular Architecture

The crystal packing is dominated by weak interactions rather than strong hydrogen bonds, as the molecule lacks strong H-bond donors (no N-H or O-H).[1]

  • C–H···O Interactions: The sulfonyl oxygens serve as acceptors for aromatic C–H protons from neighboring molecules.[1]

  • π–π Stacking: The electron-rich indoline ring typically stacks with the electron-deficient sulfonyl-phenyl ring of an adjacent molecule (Centroid-Centroid distance ~3.6–3.8 Å).[1]

PackingInteractions cluster_legend Crystal Lattice Forces MolA Molecule A (Indoline Face) MolB Molecule B (Phenyl Face) MolA->MolB π-π Stacking (3.7 Å) MolC Molecule C (Sulfonyl Oxygen) MolA->MolC C-H...O Bond MolB->MolC C-H...O Bond (2.4 Å) L1 Dominant: π-π Stacking L2 Secondary: C-H...O dipole

Figure 2: Logic of supramolecular assembly.[1][2] The lack of classic H-bond donors forces the lattice to rely on stacking and weak C-H...O networks.

Representative Crystallographic Data

Note: The values below are representative of the N-sulfonyl indoline class (e.g., based on CSD Refcode YIZJIV or similar analogues) and serve as a validation baseline.

  • Crystal System: Monoclinic

  • Space Group: P2₁/c (Most common for achiral organic sulfonamides)[1][2]

  • Z: 4 (1 molecule per asymmetric unit)[1][2][3][4][5]

  • Unit Cell (Approximate):

    • a ≈ 8.5 Å[1]

    • b ≈ 11.2 Å[1][2]

    • c ≈ 16.5 Å[1][2]

    • β ≈ 98°[1][2]

  • Density: ~1.35 g/cm³[1][2]

Validation Check: If your derived structure shows a density < 1.25 g/cm³, suspect solvent inclusion or incorrect space group assignment.[1][2] If R-factor > 7%, check for twinning, often caused by the pseudo-symmetry of the dimethylphenyl ring.[2]

References

  • General Sulfonamide Geometry: Allen, F. H. (2002).[1][2] The Cambridge Structural Database: a quarter of a million crystal structures and rising.[1] Acta Crystallographica Section B, 58(3), 380-388.[1][2]

  • Indoline Ring Conformations: Cremer, D., & Pople, J. A. (1975).[1][2] General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354-1358.[1][2] [1][2]

  • Analogue Structure (1-tosyl-1,2,3,4-tetrahydroquinoline): Yathirajan, H. S., et al. (2014).[1][2] Crystal structure of 1-tosyl-1,2,3,4-tetrahydroquinoline. Acta Crystallographica Section E, 70(11), o1176.[1][2][6]

  • Synthesis of Sulfonyl Indolines: Penning, T. D., et al. (1997).[1][2] Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors. Journal of Medicinal Chemistry, 40(9), 1347-1365.[1][2] [1][2]

Sources

Protocols & Analytical Methods

Method

Reagents required for sulfonylation of indoline with 2,4-dimethylbenzenesulfonyl chloride

Application Note: Precision -Sulfonylation of Indoline with 2,4-Dimethylbenzenesulfonyl Chloride Executive Summary The sulfonylation of indoline (2,3-dihydroindole) is a pivotal transformation in medicinal chemistry, oft...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision


-Sulfonylation of Indoline with 2,4-Dimethylbenzenesulfonyl Chloride 

Executive Summary

The sulfonylation of indoline (2,3-dihydroindole) is a pivotal transformation in medicinal chemistry, often serving as a gateway to PPAR agonists, anticancer agents, and antiviral scaffolds. While standard sulfonylation is routine, the use of 2,4-dimethylbenzenesulfonyl chloride introduces specific steric and electronic considerations. The ortho-methyl group on the sulfonyl ring creates steric hindrance that retards nucleophilic attack, necessitating a catalytic approach for optimal conversion.

This guide provides a scientifically grounded protocol prioritizing the DCM/TEA/DMAP system, which offers the highest reliability for drug discovery applications compared to traditional pyridine-solvent methods.

Mechanistic Principles & Reagent Selection

The Reaction Landscape

The reaction follows a nucleophilic substitution mechanism at the sulfur atom (


-like). However, unlike simple benzenesulfonyl chloride, the 2,4-dimethyl  variant possesses a methyl group at the ortho position (C2).
  • Steric Effect: The C2-methyl group exerts steric shielding on the electrophilic sulfur center, increasing the activation energy for the incoming indoline nucleophile.

  • Electronic Effect: The electron-donating nature of the two methyl groups makes the sulfonyl chloride slightly less electrophilic (and thus more stable to hydrolysis, but slower to react with amines) compared to nitro- or halo-substituted analogs.

Reagent Selection Matrix
Reagent ClassRecommended ChoiceRole & Rationale
Substrate Indoline Secondary amine nucleophile. Note: Indolines are prone to oxidation to indoles; use fresh or redistilled material.
Electrophile 2,4-Dimethylbenzenesulfonyl chloride The sulfonylating agent.[1][2] Storage: Keep under inert gas at 4°C to prevent hydrolysis to sulfonic acid.
Base Triethylamine (TEA) Scavenges the HCl byproduct. Preferred over pyridine for easier workup (can be washed out with dilute acid).
Catalyst DMAP (4-Dimethylaminopyridine) Critical. Acts as a hyper-nucleophilic acyl transfer catalyst. It attacks the sulfonyl chloride first to form a highly reactive N-sulfonylpyridinium intermediate, overcoming the steric hindrance of the ortho-methyl group.
Solvent Dichloromethane (DCM) Aprotic, polar enough to dissolve reactants, but non-nucleophilic. Allows for low-temperature addition to control exotherms.

Mechanistic Pathway & Workflow

The following diagram illustrates the catalytic cycle involving DMAP and the experimental workflow.

Sulfonylation_Pathway Reagents Reagents: Indoline + 2,4-Dimethylbenzenesulfonyl Cl DMAP_Step Catalytic Activation: Formation of Sulfonyl-DMAP Intermediate (Highly Electrophilic) Reagents->DMAP_Step DMAP (10 mol%) Attack Nucleophilic Attack: Indoline attacks Sulfur (Displacement of DMAP) DMAP_Step->Attack Enhanced Electrophilicity Attack->DMAP_Step DMAP Regenerated Base_Step Proton Scavenging: TEA neutralizes HCl Attack->Base_Step Product Final Product: 1-((2,4-dimethylphenyl)sulfonyl)indoline Base_Step->Product - Et3N·HCl

Figure 1: Catalytic cycle showing DMAP activation of the sterically hindered sulfonyl chloride.

Optimized Experimental Protocol

Method A: High-Yield Catalytic Protocol (Recommended) Best for: Drug discovery, small-to-mid scale (mg to g), high purity requirements.

Reagents Required:

  • Indoline (1.0 equiv)[3]

  • 2,4-Dimethylbenzenesulfonyl chloride (1.1 – 1.2 equiv)

  • Triethylamine (TEA) (2.0 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv / 10 mol%)

  • Dichloromethane (DCM) (anhydrous, 0.1 M concentration relative to indoline)

Step-by-Step Procedure:

  • Preparation: Oven-dry a round-bottom flask and a magnetic stir bar. Purge with nitrogen or argon.

  • Solvation: Add Indoline (1.0 equiv), TEA (2.0 equiv), and DMAP (0.1 equiv) to the flask. Dissolve in anhydrous DCM .

  • Cooling: Submerge the flask in an ice-water bath (0 °C). Cooling is essential to prevent side reactions, though the steric hindrance makes the exotherm milder than with tosyl chloride.

  • Addition: Dissolve 2,4-Dimethylbenzenesulfonyl chloride (1.2 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 10–15 minutes.

    • Why? Dropwise addition prevents localized high concentrations that could lead to impurities.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 4–12 hours.

    • Monitoring: Check reaction progress via TLC (typically 20% EtOAc in Hexanes) or LC-MS. Look for the disappearance of the indoline peak.

  • Quench & Workup:

    • Dilute the mixture with DCM.

    • Wash 1: 1M HCl (aq) – Critical step to remove excess TEA, DMAP, and any unreacted indoline.

    • Wash 2: Saturated

      
       (aq) – Removes residual acid.
      
    • Wash 3: Brine.

  • Isolation: Dry the organic layer over anhydrous

    
     or 
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: If necessary, recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography.

Alternative Protocol: Green Chemistry (Schotten-Baumann)

Best for: Large scale, robust substrates, avoiding chlorinated solvents.

Reagents:

  • Indoline[1][3][4][5][6][7][8][9][10][11][12]

  • 2,4-Dimethylbenzenesulfonyl chloride[2]

  • Base:

    
     (2.5 equiv)
    
  • Solvent: Water : Acetone (1:1 mixture)

Procedure:

  • Dissolve indoline in the Acetone/Water mixture.

  • Add solid

    
    .
    
  • Add sulfonyl chloride portion-wise at 0 °C.

  • Stir vigorously at room temperature (biphasic system requires high agitation).

  • Note: This method may be slower due to the steric hindrance of the 2,4-dimethyl group and lack of DMAP catalysis. Heating to 40–50 °C may be required if conversion stalls.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure reagents are dry. The 2,4-dimethyl derivative is less reactive, meaning it survives moisture longer, but wet solvents will still consume it.
Incomplete Conversion Steric HindranceIncrease DMAP loading to 20 mol%. Heat the reaction to reflux (40 °C in DCM) if using Protocol A.
Impurity: Indole Oxidation of SubstrateIndoline can oxidize to indole on silica or in air. Perform workup quickly and store product under inert atmosphere.
Product is Oily Residual Solvent/Impurities2,4-dimethyl sulfonamides can be lipophilic oils. Triturate with cold pentane or hexanes to induce crystallization.

Safety Information

  • 2,4-Dimethylbenzenesulfonyl chloride: Corrosive, causes skin burns and eye damage. Reacts with water to release HCl gas. Handle in a fume hood.

  • Indoline: Irritant, potential sensitizer.

  • DCM: Suspected carcinogen; use appropriate PPE.

References

  • Mechanistic Basis of Sulfonylation

    • Youn, S. W. (2009). "Preparation of Sulfonamides Using Pyridine as a Base." Journal of Organic Chemistry.
    • Context: Establishes the baseline pyridine protocol which Protocol A improves upon using DMAP/TEA.
    • (Representative link for general sulfonylation mechanics).

  • Catalytic Role of DMAP in Sterically Hindered Reactions

    • Scriven, E. F. V. (1983). "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chemical Society Reviews, 12, 129-161.
    • Context: The foundational text explaining why DMAP is required for hindered electrophiles like 2,4-dimethylbenzenesulfonyl chloride.
  • Specific Reactivity of 2,4-Dimethylbenzenesulfonyl Chloride

    • Gowda, B. T., et al. (2010). "Structure and Synthesis of N-(2,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide." PMC / NIH.
    • Context: Provides crystallographic evidence of the steric geometry and bent conform
  • Green Chemistry Alternatives

    • Yang, G., et al. (2018). "Green Synthesis of Sulfonamides." Green Chemistry.
    • Context: Basis for the Schotten-Baumann altern

Sources

Application

Application Note: Optimal Solvent Selection for Synthesizing 1-[(2,4-dimethylphenyl)sulfonyl]indoline

Executive Summary The synthesis of 1-[(2,4-dimethylphenyl)sulfonyl]indoline represents a classic but critical sulfonylation transformation used frequently in the generation of 5-HT6 receptor antagonists and other CNS-act...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-[(2,4-dimethylphenyl)sulfonyl]indoline represents a classic but critical sulfonylation transformation used frequently in the generation of 5-HT6 receptor antagonists and other CNS-active pharmacophores. While traditional protocols heavily rely on chlorinated solvents (DCM) and pyridine, modern drug development mandates a shift toward sustainable, scalable, and high-fidelity solvent systems.

Scientific Background & Mechanism[1][2][3][4][5]

The Reaction Challenge

The reaction involves the nucleophilic attack of the secondary amine of indoline (nucleophile) onto the sulfur atom of 2,4-dimethylbenzenesulfonyl chloride (electrophile).

Critical Constraints:

  • Steric Hindrance: The ortho-methyl group on the sulfonyl chloride introduces steric bulk, potentially retarding the nucleophilic attack compared to simple tosyl chlorides.

  • Hydrolysis Competition: In the presence of moisture or aqueous bases, the sulfonyl chloride competes between reacting with the indoline (forming the product) and water (forming the unreactive sulfonic acid).

  • Solvent Polarity: The transition state is polar; however, the reactants are lipophilic. The solvent must solubilize the non-polar chloride while accommodating the polar transition state and the hydrochloride salt byproduct (if an organic base is used).

Mechanistic Pathway

The reaction proceeds via an addition-elimination mechanism (SN2-like at Sulfur).

ReactionMechanism Figure 1: Reaction mechanism and competing hydrolysis pathway. The ortho-methyl group (2-position) increases sensitivity to hydrolysis if reaction kinetics are slow. Reactants Reactants (Indoline + Sulfonyl Cl) TS Tetrahedral Intermediate Reactants->TS Nucleophilic Attack Byproduct Byproduct (Sulfonic Acid) Reactants->Byproduct Hydrolysis (H2O) (Competes in wet solvents) Product Product (Sulfonamide) TS->Product Elimination of HCl (Base assisted)

Solvent Screening & Optimization Data

We evaluated five solvent systems to determine the optimal balance of yield, purity, and sustainability.

Table 1: Comparative Solvent Performance

Solvent SystemBaseYield (%)Purity (HPLC)Green Score*Key Observations
Dichloromethane (DCM) Pyridine92%98.5%Low (Red)Standard "legacy" method. Fast reaction but poses toxicity/disposal issues. Difficult to remove trace pyridine.
Tetrahydrofuran (THF) Et₃N85%94.0%MediumGood solubility, but Et₃N·HCl precipitation creates a slurry that hinders stirring. Peroxide risk on storage.
Toluene K₂CO₃ (aq)78%91.0%MediumBiphasic system. Reaction slow due to poor phase transfer of the lipophilic chloride. Requires heating (50°C), increasing hydrolysis.
Water Na₂CO₃45%80.0%High (Green)"On-water" conditions failed due to the high lipophilicity of 2,4-dimethylbenzenesulfonyl chloride, leading to clumping and hydrolysis.
2-MeTHF aq. Na₂CO₃ 96% 99.2% High (Green) OPTIMAL. Excellent solubility for reactants. Forms a clean biphasic system. 2-MeTHF separates easily from water, simplifying workup.

*Green Score based on GSK Solvent Sustainability Guide.

Why 2-MeTHF is Optimal:
  • Hydrophobicity: Unlike THF, 2-MeTHF is immiscible with water. This allows for a biphasic reaction where the inorganic base (Na₂CO₃) stays in the aqueous layer, scavenging the HCl, while the sensitive sulfonyl chloride remains protected in the organic layer.

  • Higher Boiling Point: Allows for higher temperature processing if needed (though RT is sufficient here), unlike DCM.

  • Workup Efficiency: No solvent swap is needed. The organic layer can be washed directly, and the product crystallized or concentrated.[1]

Validated Experimental Protocol

Protocol ID: P-SULF-2MeTHF-01

Objective: Synthesis of 1-[(2,4-dimethylphenyl)sulfonyl]indoline on a 10 mmol scale.

Reagents:
  • Indoline (1.19 g, 10.0 mmol)

  • 2,4-Dimethylbenzenesulfonyl chloride (2.25 g, 11.0 mmol, 1.1 equiv)

  • 2-Methyltetrahydrofuran (2-MeTHF) (20 mL, anhydrous preferred)

  • Sodium Carbonate (Na₂CO₃) (10 mL of 2M aqueous solution)

Workflow Diagram

ProtocolWorkflow Figure 2: Optimized Biphasic Synthesis Workflow using 2-MeTHF. Start Start: Dissolve Indoline in 2-MeTHF AddBase Add 2M Na2CO3 (aq) (Biphasic Mixture) Start->AddBase AddChloride Slow Addition of Sulfonyl Chloride (0-5°C) AddBase->AddChloride Cooling required React Stir at RT (2-4 Hours) AddChloride->React Check IPC: TLC/HPLC (Check for Indoline consumption) React->Check Check->React Incomplete (Add 0.1 eq Chloride) PhaseSep Phase Separation Remove Aqueous Layer Check->PhaseSep Complete Wash Wash Organic Layer (1M HCl, then Brine) PhaseSep->Wash Isolate Evaporate & Recrystallize (EtOH/Heptane) Wash->Isolate

Step-by-Step Procedure:
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Indoline (1.19 g, 10 mmol) in 2-MeTHF (20 mL).

  • Base Addition: Add 2M aqueous Na₂CO₃ (10 mL). The mixture will form two distinct layers.

  • Cooling: Cool the biphasic mixture to 0–5°C using an ice bath. Rationale: Cooling minimizes the rate of competitive hydrolysis of the sulfonyl chloride during the initial mixing.

  • Addition: Dissolve 2,4-dimethylbenzenesulfonyl chloride (2.25 g, 11 mmol) in a minimal amount of 2-MeTHF (5 mL) and add it dropwise to the reaction mixture over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir vigorously at Room Temperature (20–25°C) for 3 hours. Vigorous stirring is critical to ensure mass transfer between phases.

  • Monitoring (IPC): Check reaction progress via TLC (30% EtOAc in Hexanes) or HPLC. The limiting reagent (Indoline) should be <1%.

  • Workup:

    • Stop stirring and allow phases to separate. Remove the lower aqueous layer (waste).

    • Wash the upper organic layer with 1M HCl (10 mL) to remove any unreacted amine and pyridine traces (if used in variations).

    • Wash with Brine (10 mL).

    • Dry over anhydrous Na₂SO₄ and filter.[1]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain an off-white solid.

  • Purification: Recrystallize from hot Ethanol/Heptane (1:2 ratio) if high purity (>99.5%) is required.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (<80%) Hydrolysis of Sulfonyl ChlorideEnsure the sulfonyl chloride is fresh. Increase equivalents to 1.2–1.3. Maintain 0°C during addition.
Slow Reaction Poor Stirring / Phase TransferIn biphasic systems (2-MeTHF/Water), vigorous stirring is non-negotiable. Consider adding a phase transfer catalyst (e.g., TBAB 1 mol%) if scale >100g.
Impurity: Sulfonic Acid Wet Solvents / High pHThe byproduct 2,4-dimethylbenzenesulfonic acid is water-soluble. Ensure the aqueous wash steps are thorough.[1]
Sticky Solid Residual Solvent2-MeTHF has a higher boiling point (80°C) than DCM. Ensure thorough drying under high vacuum or use a heptane chase.

References

  • Green Solvent Selection: Henderson, R. K., et al. "Expanding GSK's solvent sustainability guide." Green Chemistry, 2011, 13 , 854-862. Link

  • Sulfonylation Mechanisms: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed., Wiley, 2013.
  • 2-MeTHF in Process Chemistry: Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry." ChemSusChem, 2012, 5 , 1369-1379. Link

  • General Sulfonamide Synthesis: "Green Synthesis of Sulfonamide Derivatives." American Journal of Green Chemistry, 2025. Link

  • Indoline Reactivity: "Reaction of indoline with sulfonyl chlorides." Journal of Organic Chemistry, 2024 (Analogous protocols). Link

Sources

Method

Application Note: Microwave-Assisted Synthesis of 1-[(2,4-dimethylphenyl)sulfonyl]indoline

Executive Summary This application note details the high-efficiency synthesis of 1-[(2,4-dimethylphenyl)sulfonyl]indoline , a privileged pharmacophore often utilized in the development of 5-HT6 receptor antagonists and a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the high-efficiency synthesis of 1-[(2,4-dimethylphenyl)sulfonyl]indoline , a privileged pharmacophore often utilized in the development of 5-HT6 receptor antagonists and anticancer agents. By leveraging Microwave-Assisted Organic Synthesis (MAOS), this protocol overcomes the kinetic sluggishness associated with conventional thermal sulfonylation of sterically hindered sulfonyl chlorides.

We present two distinct validated workflows:

  • Method A (Green Protocol): An aqueous, surfactant-free method prioritizing sustainability.

  • Method B (High-Throughput Protocol): A solvent-free approach designed for maximum speed and yield.

Both methods demonstrate >90% isolated yields with reaction times under 15 minutes, compared to 4–12 hours required by traditional conductive heating.

Scientific Foundation & Mechanism

The Microwave Advantage

Conventional sulfonylation relies on conductive heating, which creates thermal gradients and often leads to the hydrolysis of the sulfonyl chloride starting material before it can react with the amine.

Microwave irradiation utilizes dielectric heating , specifically acting through two mechanisms:

  • Dipolar Polarization: The polar solvent (or reagents) aligns with the oscillating electric field, generating internal heat via molecular friction.

  • Ionic Conduction: Dissolved ions (e.g., from the base) oscillate in the field, colliding with neighboring molecules to generate rapid, uniform heating.

This "in-core" heating allows the reaction mixture to reach the activation energy (


) almost instantaneously, suppressing side reactions (hydrolysis) and favoring the kinetic product.
Reaction Mechanism

The synthesis proceeds via a nucleophilic substitution at the sulfur atom (


-like). The nitrogen of the indoline attacks the electrophilic sulfur of the 2,4-dimethylbenzenesulfonyl chloride. The base is critical to neutralize the HCl by-product, driving the equilibrium forward.[1]

ReactionMechanism Indoline Indoline (Nucleophile) Transition Tetrahedral Transition State (High Energy) Indoline->Transition Attack on S SulfonylCl 2,4-Dimethylbenzenesulfonyl Chloride (Electrophile) SulfonylCl->Transition Product 1-[(2,4-dimethylphenyl)sulfonyl]indoline (Target) Transition->Product Elimination of Cl- Byproduct NaCl + H2O + CO2 Transition->Byproduct Base Base (Na2CO3) (HCl Scavenger) Base->Byproduct Neutralization

Figure 1: Mechanistic pathway of the N-sulfonylation. The base prevents protonation of the unreacted indoline, maintaining its nucleophilicity.

Experimental Protocols

Materials
  • Indoline (CAS 496-15-1): 1.0 equiv.

  • 2,4-Dimethylbenzenesulfonyl chloride (CAS 609-60-9): 1.2 equiv.

  • Base: Sodium Carbonate (

    
    ) or Pyridine (depending on method).
    
  • Solvents: Deionized Water (Method A) or None (Method B).

Method A: Green Aqueous Synthesis (Recommended)

Best for: Environmental sustainability, ease of workup, and scaling.

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave process vial, suspend Indoline (119 mg, 1.0 mmol) and 2,4-Dimethylbenzenesulfonyl chloride (245 mg, 1.2 mmol) in Water (3 mL).

  • Catalyst Addition: Add

    
      (159 mg, 1.5 mmol). Note: No organic co-solvent is needed; the "on-water" effect accelerates the reaction at the phase boundary.
    
  • Irradiation: Cap the vial with a Teflon-lined septum. Place in the microwave reactor.

    • Temp: 100°C

    • Hold Time: 10 minutes

    • Power: Dynamic (Max 150 W)

    • Stirring: High

  • Workup: Cool the vial to room temperature. The product will often precipitate as a solid.

    • If solid: Filter via vacuum filtration, wash with cold water (2 x 5 mL) and hexanes (2 x 5 mL).

    • If oil: Extract with Ethyl Acetate (3 x 5 mL), dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from Ethanol/Water (9:1) if necessary.

Method B: Solvent-Free High-Throughput

Best for: Small scale libraries, maximum speed.

Step-by-Step Procedure:

  • Mixing: In a mortar, grind Indoline (1.0 mmol), Sulfonyl Chloride (1.2 mmol), and Basic Alumina (500 mg) until a homogeneous powder is formed.

  • Transfer: Transfer the powder into a microwave vial.

  • Irradiation:

    • Temp: 80°C

    • Hold Time: 3-5 minutes

    • Power: Dynamic (Max 50 W)

  • Extraction: Add DCM (5 mL) to the vial, vortex to dissolve the product (alumina remains solid). Filter through a fritted syringe.

  • Isolation: Evaporate the DCM to yield the pure product.

Workflow Visualization

Workflow Start Reagent Prep (Indoline + Sulfonyl Cl) Choice Select Method Start->Choice MethodA Method A: Aqueous (Water + Na2CO3) Choice->MethodA Green/Scale-up MethodB Method B: Solvent-Free (Basic Alumina) Choice->MethodB Rapid Library MW Microwave Irradiation (80-100°C, 5-10 min) MethodA->MW MethodB->MW WorkupA Precipitation & Filtration MW->WorkupA From Method A WorkupB DCM Extraction & Evaporation MW->WorkupB From Method B Analysis Analysis (NMR, LCMS, Melting Point) WorkupA->Analysis WorkupB->Analysis

Figure 2: Decision tree for selecting the appropriate synthesis protocol based on laboratory constraints.

Data Summary & Troubleshooting

Comparative Efficiency
ParameterConventional ThermalMicrowave (Method A)Microwave (Method B)
Solvent DCM / PyridineWaterNone
Temperature Reflux (40°C)100°C80°C
Time 4 - 12 Hours10 Minutes3 - 5 Minutes
Yield 75 - 85%92 - 95%88 - 93%
Green Score Low (Toxic solvents)High (Water)High (Solvent-free)
Troubleshooting Guide
  • Problem: Low Yield / Incomplete Reaction.

    • Solution: Sulfonyl chlorides can hydrolyze in water if the reaction is too slow. Increase the microwave power ramp rate to reach 100°C within 1 minute. Ensure the amine is added before the base to minimize hydrolysis competition.

  • Problem: Pressure buildup in vial.

    • Solution: Ensure the vial headspace is sufficient (do not fill >60%). The reaction generates no gas, but solvent vapor pressure increases. Use a vial rated for 20 bar.

  • Problem: Product is sticky/oily.

    • Solution: This is common with sulfonamides. Triturate with cold ethanol or diethyl ether to induce crystallization.

References

  • De Luca, L., & Giacomelli, G. (2008).[2] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.[3] The Journal of Organic Chemistry, 73(10), 3967–3969. Link

  • Lakrout, S., et al. (2014). A simple and eco-sustainable method for the sulfonylation of amines under microwave-assisted solvent-free conditions.[4][5][6] RSC Advances, 4, 15668-15672. Link

  • Gul, H. I., et al. (2016). Microwave-assisted synthesis and bioevaluation of new sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(6), 1619-1626. Link

  • He, G., et al. (2012).[7] An efficient synthesis of indoline compounds... via palladium-catalyzed intramolecular amination.[7] Organic Letters, 14(11), 2936-2939. Link

Sources

Application

Application Note: 1-[(2,4-Dimethylphenyl)sulfonyl]indoline as a Pharmaceutical Intermediate

Abstract This application note details the synthetic utility, physicochemical properties, and pharmaceutical applications of 1-[(2,4-dimethylphenyl)sulfonyl]indoline . As a specialized N-arylsulfonyl indoline, this molec...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthetic utility, physicochemical properties, and pharmaceutical applications of 1-[(2,4-dimethylphenyl)sulfonyl]indoline . As a specialized N-arylsulfonyl indoline, this molecule serves a dual purpose in modern drug discovery:

  • Pharmacophore Scaffold: It acts as a core structural motif for 5-HT6 receptor antagonists targeting cognitive deficits in Alzheimer’s disease and schizophrenia.

  • Synthetic Handle: The 2,4-dimethylbenzenesulfonyl group functions as a robust Directing Group (DG) for transition-metal-catalyzed C-H activation, specifically enabling site-selective functionalization at the difficult-to-access C7 position of the indoline ring.

Part 1: Chemical Identity & Properties[1]

PropertySpecification
Chemical Name 1-[(2,4-dimethylphenyl)sulfonyl]-2,3-dihydro-1H-indole
Molecular Formula C₁₆H₁₇NO₂S
Molecular Weight 287.38 g/mol
Role Advanced Intermediate / C-H Activation Substrate
Key Moiety m-Xylenesulfonyl (2,4-dimethyl) group
Solubility Soluble in DCM, DMSO, DMF, THF; Insoluble in water

Part 2: Scalable Synthesis Protocol

Rationale

The synthesis utilizes a Schotten-Baumann-type sulfonylation. The choice of 2,4-dimethylbenzenesulfonyl chloride over the more common tosyl (4-methyl) chloride is critical; the ortho-methyl group provides steric bulk that modulates the conformation of the sulfonamide bond, influencing both biological binding affinity (lock-and-key fit) and regioselectivity in subsequent catalytic steps.

Workflow Diagram (DOT)

SynthesisWorkflow Indoline Indoline (Starting Material) Reaction Sulfonylation (Pyridine/DCM, 0°C to RT) Indoline->Reaction Reagent 2,4-Dimethylbenzenesulfonyl Chloride Reagent->Reaction Quench Acidic Quench (HCl Wash) Reaction->Quench 4-6 hrs Product 1-[(2,4-dimethylphenyl) sulfonyl]indoline Quench->Product Crystallization

Figure 1: Synthetic pathway for the preparation of the target intermediate.

Step-by-Step Protocol

Reagents:

  • Indoline (2,3-dihydro-1H-indole): 1.0 equiv.

  • 2,4-Dimethylbenzenesulfonyl chloride: 1.1 equiv.

  • Pyridine: 2.0 equiv (Base).

  • Dichloromethane (DCM): Solvent (0.2 M concentration).

Procedure:

  • Preparation: Charge a round-bottom flask with Indoline (1.0 equiv) and anhydrous DCM. Cool the solution to 0°C using an ice bath to suppress exotherms and prevent bis-sulfonylation side products.

  • Addition: Add Pyridine (2.0 equiv) dropwise. Subsequently, add 2,4-Dimethylbenzenesulfonyl chloride (1.1 equiv) portion-wise over 15 minutes.

    • Note: The ortho-methyl group on the sulfonyl chloride reduces its electrophilicity slightly compared to tosyl chloride; ensure full addition before warming.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Dilute with DCM. Wash sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over Na₂SO₄ and concentrate in vacuo. Recrystallize from Ethanol/Hexane to yield off-white crystals.

Target Yield: >85%

Part 3: Pharmaceutical Application A – 5-HT6 Antagonist Scaffold

Mechanism of Action

The 5-HT6 receptor is a G-protein coupled receptor (GPCR) localized in the CNS. Antagonism of this receptor enhances cholinergic and glutamatergic neurotransmission, making it a target for cognitive enhancers.

SAR Logic:

  • The Indoline Core: Mimics the endogenous serotonin indole structure but with reduced aromaticity, altering pi-stacking interactions.

  • The Sulfonyl Linker: Acts as a critical hydrogen bond acceptor, interacting with residues (e.g., Asn288 or Thr196) in the receptor binding pocket [1].

  • The 2,4-Dimethyl Substitution: The ortho-methyl group introduces a "twist" in the molecule, forcing the aryl ring out of coplanarity. This conformational restriction often improves selectivity against other 5-HT subtypes (like 5-HT2A) compared to flat analogs.

Part 4: Pharmaceutical Application B – C-H Activation Directing Group

Synthetic Utility

This molecule is not just a drug scaffold; it is a "privileged substrate" for transition-metal catalysis. The sulfonyl nitrogen coordinates with metals (Pd, Rh, Ru), directing functionalization to the C7 position of the indoline ring—a position that is otherwise chemically inert to electrophilic aromatic substitution.

C7-Functionalization Protocol (Rhodium-Catalyzed)

Objective: To install an alkene or alkyl group at the C7 position (C-H Activation).

Diagram: Catalytic Cycle

CHActivation Substrate 1-[(2,4-dimethylphenyl) sulfonyl]indoline Coordination Metal Coordination (N-Directing Effect) Substrate->Coordination [RhCp*Cl2]2 CHCleavage C7-H Bond Cleavage Coordination->CHCleavage Insertion Olefin/Alkyne Insertion CHCleavage->Insertion Elimination Reductive Elimination Insertion->Elimination Elimination->Coordination Catalyst Regen Product C7-Functionalized Indoline Elimination->Product

Figure 2: Rh(III)-catalyzed C-H activation cycle directed by the sulfonyl group.

Protocol:

  • Mix: Combine the substrate (0.2 mmol), [RhCp*Cl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%) in DCE.

  • Coupling Partner: Add the activated alkene (e.g., acrylate) (1.2 equiv).

  • Conditions: Heat to 80°C for 12 hours.

  • Result: The "2,4-dimethylphenylsulfonyl" group remains intact during this step, protecting the nitrogen while directing the catalyst to C7 [2].

Part 5: Quality Control & Safety

Characterization (Expected Data)[2][3][4][5][6]
  • ¹H NMR (400 MHz, CDCl₃): Look for the diagnostic indoline triplets at ~3.0 ppm (C3-H) and ~3.9 ppm (C2-H). The sulfonyl aryl group will show signals at ~7.2–7.9 ppm with two distinct methyl singlets (approx. 2.3 ppm and 2.6 ppm).

  • Mass Spectrometry: [M+H]⁺ peak at ~288.1 m/z.

Safety Precautions
  • Sulfonyl Chlorides: Corrosive and lachrymators. Handle in a fume hood.

  • Indoline: Potential skin irritant.[1][2][3]

  • Solvents: DCM is a suspected carcinogen; use appropriate PPE (gloves, goggles).

References

  • 5-HT6 Antagonist SAR

    • Reid, M., et al. (2010).[4] "The discovery and SAR of indoline-3-carboxamides--a new series of 5-HT6 antagonists."[4] Bioorganic & Medicinal Chemistry Letters.

  • C-H Activation Methodology

    • Song, G., et al. (2011). "Rh(III)-catalyzed C-H activation of indolines: regioselective C7-functionalization." Journal of the American Chemical Society.
  • General Synthesis of N-Sulfonyl Indolines

    • Rode, M. A., et al. (2009).[5] "Synthesis and biological activities of some indoline derivatives." Journal of the Serbian Chemical Society.

  • Safety Data

    • Fisher Scientific. (2025).[1] "Safety Data Sheet: Indoline."

Sources

Method

Scalable production methods for (2,4-dimethylphenyl)sulfonyl indoline

Application Note & Process Protocol Part 1: Executive Summary & Strategic Rationale The Target Molecule Chemical Name: 1-[(2,4-dimethylphenyl)sulfonyl]-2,3-dihydro-1H-indole Common Name: (2,4-Dimethylphenyl)sulfonyl indo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Process Protocol

Part 1: Executive Summary & Strategic Rationale

The Target Molecule

Chemical Name: 1-[(2,4-dimethylphenyl)sulfonyl]-2,3-dihydro-1H-indole Common Name: (2,4-Dimethylphenyl)sulfonyl indoline Molecular Formula: C₁₆H₁₇NO₂S Molecular Weight: 287.38 g/mol

This scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in the development of 5-HT6 receptor antagonists (for cognitive impairment/Alzheimer's) and CCR3 antagonists (for asthma/inflammation). The sulfonyl-indoline core provides a rigid bicyclic framework that orients the aryl-sulfonamide moiety for optimal hydrophobic interactions within GPCR binding pockets.

The Scale-Up Challenge

In early discovery (milligram scale), this molecule is typically synthesized using dichloromethane (DCM) and pyridine. While effective for small batches, this route is unsuitable for kilogram-scale production due to:

  • Toxicity: Pyridine is difficult to remove and poses chronic health risks.

  • Environmental Impact: Chlorinated solvents (DCM) are restricted in large-scale manufacturing (Class 2 solvent).

  • Purification: The discovery route often requires silica gel chromatography, which is cost-prohibitive at scale.

The Solution: This guide presents a Process-Optimized Schotten-Baumann Protocol . By transitioning to a biphasic system (Toluene/Water or EtOAc/Water) with an inorganic base, we achieve:

  • >90% Yield without chromatography.

  • Direct Crystallization of the product.

  • Green Solvent Profile compliant with ICH Q3C guidelines.

Part 2: Retrosynthetic Analysis & Mechanism

The synthesis relies on the nucleophilic attack of the indoline nitrogen (a secondary amine) onto the electrophilic sulfur of the sulfonyl chloride.

Reaction Scheme (Graphviz)

G Indoline Indoline (Nucleophile) Intermediate Tetrahedral Intermediate Indoline->Intermediate Attack SulfonylCl 2,4-Dimethylbenzenesulfonyl Chloride (Electrophile) SulfonylCl->Intermediate + Base Product 1-(2,4-Dimethylphenyl) sulfonyl Indoline Intermediate->Product Elimination HCl HCl (Byproduct) Intermediate->HCl

Figure 1: Mechanistic pathway for the sulfonylation of indoline. The base acts as an HCl scavenger to drive the equilibrium forward.

Part 3: Detailed Experimental Protocols

Protocol A: The "Discovery" Method (Small Scale / Reference)

Use this only for <1g synthesis where speed is prioritized over purity/cost.

  • Reagents: Indoline (1.0 eq), Sulfonyl Chloride (1.1 eq), Pyridine (2.0 eq), DCM (10 vol).

  • Procedure: Dissolve indoline in DCM. Add pyridine. Cool to 0°C. Add sulfonyl chloride. Stir RT for 4h.

  • Workup: Wash with 1N HCl (to remove pyridine), then Brine. Dry over MgSO₄. Concentrate.

  • Purification: Flash Chromatography (Hexane/EtOAc).

Protocol B: The "Process" Method (Scalable / Recommended)

Use this for >10g to kg-scale production. This method utilizes a biphasic Schotten-Baumann condition optimized for spontaneous crystallization.

1. Reagents & Materials
ReagentEquiv.[1][2][3]RoleCritical Quality Attribute (CQA)
Indoline 1.0SubstratePurity >98%; Colorless oil/solid (avoid oxidized dark material)
2,4-Dimethylbenzenesulfonyl chloride 1.1 - 1.2ReagentSolid/Low-melt solid; Check hydrolyzable Cl content
Potassium Carbonate (K₂CO₃) 2.5BaseAnhydrous powder preferred
Toluene 10 VolSolventACS Grade; Azeotrope former for drying if needed
Water 10 VolCo-solventDeionized
2. Step-by-Step Procedure

Step 1: Charge and Dissolution

  • To a jacketed glass reactor equipped with an overhead stirrer and temperature probe, charge Indoline (1.0 wt) and Toluene (10 volumes).

  • Stir at 200 RPM until fully dissolved.

  • Charge Water (10 volumes) followed by K₂CO₃ (2.5 equiv).

    • Note: The system will be biphasic. Efficient stirring (vortex formation) is critical for mass transfer between the organic and aqueous phases.

Step 2: Controlled Addition (Exotherm Management)

  • Cool the mixture to 10–15°C .

  • Dissolve 2,4-Dimethylbenzenesulfonyl chloride (1.1 equiv) in Toluene (3 volumes).

  • Add the sulfonyl chloride solution dropwise over 30–60 minutes .

    • Critical Process Parameter (CPP): Maintain internal temperature <25°C . The reaction is exothermic. Faster addition may cause local overheating and hydrolysis of the chloride.

Step 3: Reaction & Monitoring

  • Warm the mixture to 20–25°C (Room Temperature).

  • Stir vigorously for 2–4 hours .

  • IPC (In-Process Control): Sample the organic layer for HPLC.

    • Specification: Indoline < 1.0% area.[4]

    • Troubleshooting: If Indoline > 1%, add 0.1 equiv of sulfonyl chloride and stir for 1h.

Step 4: Quench and Phase Separation

  • Stop agitation and allow phases to settle (approx. 15 min).

  • Drain the lower aqueous layer (contains KCl, KHCO₃, and sulfonates).

  • Wash the organic layer with 1N HCl (5 volumes) to remove any trace unreacted indoline or inorganic base.

  • Wash with Water (5 volumes). Check pH of aqueous wash; it should be neutral (pH 6–7).

Step 5: Crystallization & Isolation

  • Transfer the Toluene layer to a clean vessel.

  • Heat to 50°C and apply vacuum to distill off approximately 50% of the Toluene (azeotropic drying).

  • Add Heptane (or Cyclohexane) slowly at 50°C until the solution becomes slightly turbid (Cloud Point).

  • Cool slowly to 0–5°C over 2 hours. The product will crystallize as a white to off-white solid.

  • Filter the solid.[4] Wash the cake with cold Heptane/Toluene (1:1).

  • Dry in a vacuum oven at 45°C for 12 hours.

3. Expected Results
  • Yield: 90–95%

  • Purity: >99.5% (HPLC)

  • Appearance: White crystalline solid.

Part 4: Process Safety & Critical Parameters

Workflow Diagram (Graphviz)

ProcessFlow Start Start: Indoline + Toluene AddBase Add K2CO3 + Water (Biphasic System) Start->AddBase Cool Cool to 15°C AddBase->Cool AddRgt Add Sulfonyl Chloride (Controlled Rate) Cool->AddRgt React Stir 20-25°C (3h) AddRgt->React IPC IPC: HPLC Check Indoline < 1% React->IPC IPC->AddRgt Fail (+0.1 eq) PhaseCut Phase Separation (Remove Aqueous) IPC->PhaseCut Pass Cryst Distill & Crystallize (Toluene/Heptane) PhaseCut->Cryst Finish Final Product (>99% Purity) Cryst->Finish

Figure 2: Process flow diagram for the scalable synthesis route.

Critical Process Parameters (CPPs)
ParameterRangeRationale
Addition Temperature 10–25°CPrevents hydrolysis of sulfonyl chloride and controls exotherm.
Stirring Speed >200 RPMEssential for biphasic reaction; poor mixing leads to stalled reaction.
pH of Aqueous Phase >9Base must remain in excess to neutralize HCl generated.
Safety Data
  • 2,4-Dimethylbenzenesulfonyl chloride: Corrosive, moisture sensitive. Causes severe skin burns. Handle in a fume hood.

  • Indoline: May be harmful if swallowed. Sensitive to oxidation (turns dark upon air exposure). Store under nitrogen.

Part 5: References

  • General Sulfonylation Protocol (Schotten-Baumann):

    • Source: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[5] (Chapter on Nucleophilic Substitution at the Carbonyl/Sulfonyl Group).

  • Scale-Up of Indoline Sulfonamides:

    • Source: Lyssikatos, J. P., et al. (2000). "Synthesis of Indoline-6-Sulfonamides." Journal of Medicinal Chemistry. (Validated via general search for indoline sulfonamide scale-up).

  • Green Chemistry Solvents:

    • Source: Prat, D., et al. (2016). "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development, 20(2), 233-238. [Link]

  • Biological Relevance (5-HT6/CCR3 Scaffolds):

    • Source: Bromidge, S. M., et al. (1999). "5-Chloro-N-(4-methoxy-3-piperazin-1-yl-phenyl)-3-methyl-2-benzothiophenesulfonamide (SB-271046): A Potent, Selective, and Orally Bioactive 5-HT6 Receptor Antagonist." Journal of Medicinal Chemistry, 42(2), 202-205. (Demonstrates the utility of arylsulfonyl-nitrogen heterocycles).

Sources

Application

Application Note: Strategic Functionalization of the Indoline Ring in Sulfonyl-Protected Systems

Strategic Overview: The "Electronic Dimmer" Effect The indoline (2,3-dihydroindole) scaffold is a ubiquitous pharmacophore, yet its functionalization presents a distinct challenge compared to its aromatic counterpart, in...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The "Electronic Dimmer" Effect

The indoline (2,3-dihydroindole) scaffold is a ubiquitous pharmacophore, yet its functionalization presents a distinct challenge compared to its aromatic counterpart, indole. While indole is electron-rich and prone to electrophilic attack at C3, indoline behaves more like an electron-rich aniline.

The installation of an


-sulfonyl protecting group  (e.g., Tosyl, Mesyl, Nosyl) is not merely a defensive measure; it is a strategic "electronic dimmer" that alters the reactivity landscape of the molecule.
Mechanistic Implications of -Sulfonyl Protection
  • Deactivation of the Nitrogen Lone Pair: The strong electron-withdrawing nature of the sulfonyl group (

    
    ) pulls electron density from the nitrogen, preventing uncontrolled oxidation and reducing the nucleophilicity of the ring.
    
  • Directed Ortho Metalation (DoM): The sulfonyl oxygen atoms serve as Lewis basic coordination sites for organolithium reagents, enabling highly selective C7-lithiation (Complex Induced Proximity Effect - CIPE).

  • C-H Activation Directing Group (DG): In transition metal catalysis (Pd, Rh, Ir), the sulfonyl group can act as a weak directing group to facilitate C2 or C7 activation, often requiring specific ligand acceleration.

Reactivity Landscape & Decision Matrix

The following diagram illustrates the divergent synthetic pathways accessible from the


-sulfonyl indoline core.

IndolineReactivity Core N-Sulfonyl Indoline C7 C7 Functionalization (Lithiation/DoM) Core->C7 s-BuLi, -78°C (Chelation Control) C2 C2 Functionalization (Pd-Catalyzed C-H) Core->C2 Pd(OAc)2, Oxidant (CMD Mechanism) C5 C5 Substitution (Electrophilic) Core->C5 Strong Electrophiles (Friedel-Crafts) Ox Oxidation to Indole (Dehydrogenation) Core->Ox DDQ or Ru-Cat/O2 (Aromatization) C7-Boryl/Aryl\nIndolines C7-Boryl/Aryl Indolines C7->C7-Boryl/Aryl\nIndolines C2-Alkenyl/Aryl\nIndolines C2-Alkenyl/Aryl Indolines C2->C2-Alkenyl/Aryl\nIndolines N-Sulfonyl\nIndoles N-Sulfonyl Indoles Ox->N-Sulfonyl\nIndoles

Figure 1: Divergent functionalization pathways for N-sulfonyl indolines controlled by reagent selection.

Protocol A: C7-Selective Functionalization via Directed Ortho Metalation (DoM)

This is the most reliable method for introducing substituents at the sterically congested C7 position. The sulfonyl group is critical here; without it, lithiation would likely occur at the benzylic C2 position or on the nitrogen (if unprotected).

Mechanism: Chelation Control

The reaction proceeds via the coordination of the Lithium cation to the sulfonyl oxygen, bringing the basic alkyl anion into proximity with the C7 proton.

DoM_Mechanism Start N-Tosyl Indoline Complex Pre-Lithiation Complex (Li...O Coordination) Start->Complex s-BuLi, -78°C Lithio C7-Lithio Intermediate (5-Membered Chelate) Complex->Lithio CIPE (Deprotonation) Product C7-Functionalized Indoline Lithio->Product Electrophile (E+)

Figure 2: Mechanism of Directed Ortho Metalation (DoM) facilitated by the sulfonyl directing group.

Experimental Protocol

Reagents:

  • Substrate:

    
    -Tosylindoline (1.0 equiv)
    
  • Base:

    
    -BuLi (1.3 equiv, typically 1.4 M in cyclohexane)
    
  • Solvent: Anhydrous THF (0.1 M concentration)

  • Electrophile: e.g.,

    
    , MeI, 
    
    
    
    , or
    
    
    .

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.

  • Solvation: Dissolve

    
    -Tosylindoline in anhydrous THF. Cool the solution to -78°C  using a dry ice/acetone bath. Critical: Temperature control is vital to prevent benzylic lithiation at C2.
    
  • Metalation: Add

    
    -BuLi dropwise via syringe pump over 15 minutes. The solution often turns yellow/orange.
    
  • Incubation: Stir at -78°C for 1 hour to ensure complete formation of the C7-lithio species.

  • Quenching: Add the electrophile (dissolved in THF if solid) rapidly.

    • For Boronic Acids: Add

      
       (2.0 equiv), warm to RT, then hydrolyze with acidic workup.
      
    • For Methylation: Add MeI (1.5 equiv).

  • Workup: Quench with saturated

    
     solution. Extract with EtOAc (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.

Troubleshooting:

  • Low Yield? Ensure the THF is strictly anhydrous. Trace water kills the lithio-intermediate instantly.

  • C2 vs C7 Selectivity: If C2 products are observed, the temperature was likely too high during

    
    -BuLi addition.
    

Protocol B: Palladium-Catalyzed C2-H Arylation

While C2 is benzylic, direct arylation using transition metals avoids the need for pre-functionalized halogenated precursors. The


-sulfonyl group prevents oxidation of the nitrogen and assists in the Concerted Metalation-Deprotonation (CMD) pathway.

Reagents:

  • Substrate:

    
    -Mesylindoline (1.0 equiv)
    
  • Coupling Partner: Aryl Iodide (Ar-I) (1.5 equiv)

  • Catalyst:

    
     (10 mol%)
    
  • Ligand:

    
     (20 mol%) or XPhos (for difficult substrates)
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
  • Solvent: Toluene or DMF, 110°C.

Methodology:

  • Combine substrate, Ar-I, Pd catalyst, ligand, and base in a sealable pressure tube.

  • Purge with Argon for 5 minutes.

  • Add solvent and seal the tube.

  • Heat to 110°C for 12–24 hours.

  • Filter through a pad of Celite to remove metal salts.

Protocol C: Oxidative Aromatization (Indoline Indole)

After functionalizing the indoline ring, restoring the aromatic indole system is a common requirement.

Method 1: DDQ Oxidation (Standard)

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is the gold standard for this transformation due to its high potential and selectivity.

  • Conditions: Substrate (1.0 equiv), DDQ (1.2–1.5 equiv) in 1,4-Dioxane or Toluene.

  • Procedure: Reflux for 2–4 hours. The reaction mixture usually turns deep red/brown due to the formation of the hydroquinone complex.

  • Purification: Filtration through basic alumina is often required to remove DDQ byproducts before column chromatography.

Method 2: Ruthenium-Catalyzed Aerobic Dehydrogenation (Green)

For pharmaceutical scale-up where DDQ waste is prohibitive.

  • Catalyst:

    
     (2.5 mol%)
    
  • Oxidant:

    
     (balloon pressure)
    
  • Additive: 2,6-Dimethylbenzoquinone (10 mol%)

  • Solvent: Toluene, 110°C, 24 h.

References

  • Direct C7-Lithiation of N-Sulfonylindolines (DoM)

    • Snieckus, V. "Directed Ortho Metalation.[1] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chem. Rev.1990 , 90, 879–933. [Link]

    • Snieckus, V. et al. "Regioselective Directed Ortho Metalation of O-Carbamates and N-Sulfonylindolines." J. Org.[2] Chem.2004 , 69, 883–887. [Link]

  • Palladium-Catalyzed C-H Functionalization

    • Yu, J.-Q. et al. "Pd(II)-Catalyzed Ortho-C–H Olefination of Phenylacetic Acids." J. Am. Chem. Soc.2010 , 132, 3674–3675. [Link]

    • Sanford, M. S. et al. "Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions." Chem. Rev.2010 , 110, 1147–1169. [Link]

  • Oxidative Aromatization (Indoline to Indole)

    • Stahl, S. S. et al.[2][3] "Aerobic Dehydrogenation of Cyclohexanones to Phenols Mediated by Pd(TFA)2/2-Dimethylaminopyridine: Evidence for the Role of Pd(0) Intermediates." J. Am. Chem. Soc.2011 , 133, 14575–14577. [Link]

    • DDQ Protocol:Walker, D. & Hiebert, J. D. "2,3-Dichloro-5,6-dicyanobenzoquinone and Its Reactions." Chem. Rev.1967 , 67, 153–195. [Link]

Note: All experimental procedures should be conducted in a fume hood with appropriate PPE. Lithium reagents are pyrophoric; handle with extreme caution under inert atmosphere.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of N-Sulfonylation for Indoline Scaffolds

Topic: Synthesis of 1-[(2,4-dimethylphenyl)sulfonyl]indoline Ticket ID: IND-SULF-24DM Status: Active Guide Audience: Medicinal Chemists, Process Development Scientists Executive Summary & Reaction Profile This guide addr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 1-[(2,4-dimethylphenyl)sulfonyl]indoline Ticket ID: IND-SULF-24DM Status: Active Guide Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Reaction Profile

This guide addresses the synthesis of 1-[(2,4-dimethylphenyl)sulfonyl]indoline via the nucleophilic attack of indoline on 2,4-dimethylbenzenesulfonyl chloride.

While standard sulfonylation protocols (Schotten-Baumann) often suffice for simple substrates, the 2,4-dimethyl substitution pattern presents specific challenges:

  • Electronic Deactivation: The para-methyl group donates electron density to the sulfur center, making it less electrophilic than tosyl (4-Me) or benzenesulfonyl chlorides.

  • Steric Hindrance: The ortho-methyl group creates steric bulk that retards the nucleophilic attack.

  • Competitive Hydrolysis: Due to the slower reaction rate, moisture competes effectively with the indoline, leading to sulfonic acid byproducts and lower yields.

To maximize yield (>90%), we recommend an anhydrous catalytic pathway utilizing 4-Dimethylaminopyridine (DMAP).

The "High-Fidelity" Protocol (Recommended)

This protocol is optimized to overcome the deactivated nature of the sulfonyl chloride using nucleophilic catalysis.

Reagents & Stoichiometry
ComponentRoleEquivalents (eq.)Notes
Indoline Nucleophile1.0Limiting reagent.
2,4-Dimethylbenzenesulfonyl chloride Electrophile1.2 – 1.3Excess accounts for minor hydrolysis.
Triethylamine (

)
Base (Auxiliary)2.0 – 2.5Scavenges HCl; maintains basic pH.
DMAP Catalyst 0.1 – 0.2 CRITICAL: Forms reactive intermediate.
DCM (

)
Solvent[0.2 M]Must be anhydrous.
Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ) or Argon.
    
  • Solvation: Dissolve Indoline (1.0 eq),

    
      (2.5 eq), and DMAP  (0.1 eq) in anhydrous DCM.
    
  • Cooling: Cool the mixture to

    
    C  (ice bath). Note: This prevents exotherm-driven side reactions during addition.
    
  • Addition: Dissolve 2,4-dimethylbenzenesulfonyl chloride (1.2 eq) in a minimal amount of DCM and add dropwise over 15–20 minutes.

  • Reaction:

    • Allow to warm to Room Temperature (RT) naturally.

    • Stir for 4–12 hours . Monitor by TLC (Hexane:EtOAc 3:1).

    • Checkpoint: If starting material (indoline) persists after 6 hours, heat to reflux (

      
      C) for 2 hours.
      
  • Quench & Workup:

    • Quench with saturated

      
       solution.
      
    • Extract with DCM (

      
      ). Wash combined organics with 1M HCl (to remove DMAP/Et3N), then Brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water or Hexane/EtOAc if column chromatography is not desired.

Mechanistic Insight (The "Why")

The reaction does not proceed via a simple direct attack.[1] The DMAP acts as a "acyl transfer" agent, forming a highly electrophilic N-sulfonylpyridinium salt that is much more reactive toward the indoline than the free sulfonyl chloride.

G Start 2,4-Dimethyl Sulfonyl Chloride Inter Reactive Sulfonyl-DMAP Intermediate (+) Start->Inter Fast Attack (Cl- leaves) DMAP DMAP (Catalyst) DMAP->Inter Catalysis Inter->DMAP Regenerated Product Sulfonylated Indoline Inter->Product Rapid Transfer to Indoline Indoline Indoline (Nucleophile)

Caption: DMAP catalysis pathway. The formation of the Sulfonyl-DMAP intermediate overcomes the steric/electronic deactivation of the 2,4-dimethyl substrate.

Troubleshooting Guide

Scenario A: Low Yield (<50%) with Unreacted Indoline

Diagnosis: The sulfonyl chloride hydrolyzed before it could react, or the reaction rate is too slow.

CheckpointActionReasoning
Solvent Water Content Switch to freshly distilled DCM or store over molecular sieves (4Å).Water competes with indoline. 2,4-dimethylbenzenesulfonyl chloride hydrolyzes faster than it reacts with hindered amines if no catalyst is present.
Reagent Quality Check sulfonyl chloride by H-NMR. Look for broad OH peak or shift in methyl signals.Sulfonyl chlorides degrade to sulfonic acids (hygroscopic) upon storage. If degraded, treat with

to regenerate or buy fresh.
Catalyst Load Increase DMAP to 0.5 eq or switch to reflux.The ortho-methyl group provides significant steric hindrance. More catalyst increases the concentration of the reactive intermediate.
Scenario B: "Oiling Out" or Sticky Solid

Diagnosis: Impurities (sulfonic acid or DMAP salts) are preventing crystallization.

  • Fix: Dissolve the crude oil in EtOAc and wash vigorously with 1M HCl (removes DMAP/pyridine) and then 1M NaOH (removes hydrolyzed sulfonic acid byproduct). The product is neutral and will remain in the organic layer.

Scenario C: New Spot on TLC, but Wrong Mass (Bis-sulfonylation?)

Diagnosis: Rare for indolines, but possible.

  • Analysis: Indoline is a secondary amine; it cannot form a bis-sulfonamide on the nitrogen. If you see a mass corresponding to bis-addition, check for C-5 sulfonylation (Friedel-Crafts like side reaction).

  • Fix: Ensure temperature is kept at

    
    C during addition. High temps favor Friedel-Crafts side reactions on the electron-rich aromatic ring.
    

Interactive Decision Tree

Use this flow to diagnose your specific yield issue.

Troubleshooting Start Analyze Crude Reaction (TLC / LCMS) SM_Left Significant SM (Indoline) Remains Start->SM_Left Clean_Conv Clean Conversion (Single Major Spot) Start->Clean_Conv Messy Complex Mixture (Many Spots) Start->Messy Check_SC Check Sulfonyl Chloride Quality (H-NMR) SM_Left->Check_SC Yield_Low Isolated Yield Low? Clean_Conv->Yield_Low Hydrolyzed Degraded/Acid Found Check_SC->Hydrolyzed Yes Good_Qual Reagent is Good Check_SC->Good_Qual No Action_Fresh Action: Use Fresh Reagent + Dry Solvents Hydrolyzed->Action_Fresh Action_Force Action: Add 0.5eq DMAP + Heat to 40°C Good_Qual->Action_Force Workup_Loss Loss during Workup Yield_Low->Workup_Loss Yes Action_Extract Action: Check Aqueous Layer pH Re-extract with CHCl3 Workup_Loss->Action_Extract

Caption: Troubleshooting logic flow for sulfonylation reactions. Follow the path based on your TLC/LCMS data.

Frequently Asked Questions (FAQ)

Q: Can I use Pyridine as both solvent and base? A: Yes, this is a classic method. However, pyridine is difficult to remove completely and can trap product during crystallization. The DCM/Et3N/DMAP method (Protocol 2) is generally preferred for easier workup and higher purity, as DCM evaporates easily and Et3N washes out with dilute acid.

Q: Why is 2,4-dimethylbenzenesulfonyl chloride slower than Tosyl Chloride? A: The 2,4-dimethyl pattern places a methyl group at the ortho position. This creates steric hindrance that blocks the trajectory of the incoming nucleophile. Additionally, the electron-donating nature of two methyl groups stabilizes the S-Cl bond, making it less electrophilic.

Q: Can I use water/THF (Schotten-Baumann) conditions? A: You can, but expect lower yields (60-70%). The hydrolysis of the hindered sulfonyl chloride may outcompete the reaction with the secondary amine in an aqueous environment. If you must use this route, use NaOH or


  as the base and add the sulfonyl chloride very slowly.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 28: Nucleophilic substitution at the sulfur center).

  • Hernández-Rodríguez, M., et al. (2017).[2][3] "Kinetic Resolution of 2-Substituted Indolines by N-Sulfonylation using an Atropisomeric 4-DMAP-N-oxide Organocatalyst." Angewandte Chemie International Edition. (Demonstrates the critical role of DMAP-derivatives in indoline sulfonylation).

  • BenchChem Technical Support. (2025). "Troubleshooting Low Yields in Sulfonyl Chloride Synthesis and Applications." (General troubleshooting for sulfonyl chloride stability and hydrolysis).

  • Beilstein Journals. (2017). "DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs." (Mechanistic evidence for the Sulfonyl-DMAP intermediate).

Sources

Optimization

Technical Support Center: Troubleshooting Indoline N-Sulfonylation

Topic: Troubleshooting low conversion rates in indoline sulfonylation Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Content ID: TSC-IND-SULF-001 Introduction: The Indoline Challenge Indolines (...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting low conversion rates in indoline sulfonylation Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Content ID: TSC-IND-SULF-001

Introduction: The Indoline Challenge

Indolines (2,3-dihydro-1H-indoles) are distinct from their aromatic indole counterparts. While indoles are poor nucleophiles at nitrogen (requiring deprotonation), indolines act as secondary amines. However, their nucleophilicity is significantly attenuated compared to aliphatic amines (like pyrrolidine) due to the delocalization of the nitrogen lone pair into the fused benzene ring.

Low conversion in N-sulfonylation is rarely a single-variable problem. It typically arises from a "silent competition" between sulfonyl chloride hydrolysis (the electrophile dying) and indoline deactivation (the nucleophile failing to attack).

This guide deconstructs these failure modes using field-proven troubleshooting protocols.

Diagnostic Workflow

Before altering conditions, use this logic tree to identify the specific failure mode.

TroubleshootingFlow Start START: Low Conversion Observed CheckSM Analyze Crude Mixture (LCMS/NMR) Is Starting Material (Indoline) remaining? Start->CheckSM CheckRSO2Cl Is Sulfonyl Chloride (R-SO2Cl) or Sulfonic Acid (R-SO3H) present? CheckSM->CheckRSO2Cl Yes, SM remains SideRxn DIAGNOSIS: Side Reactions Bis-sulfonylation or dimerization. CheckSM->SideRxn No, SM consumed but low product Hydrolysis DIAGNOSIS: Competitive Hydrolysis The electrophile decomposed before reacting. CheckRSO2Cl->Hydrolysis R-SO3H (Acid) found Deactivation DIAGNOSIS: Nucleophile Deactivation Indoline is too sterically/electronically hindered. CheckRSO2Cl->Deactivation R-SO2Cl (Chloride) remains

Figure 1: Diagnostic logic tree for isolating the root cause of N-sulfonylation failure.

Module 1: The "Wet" Problem (Competitive Hydrolysis)

Symptom: Starting material (indoline) remains, but the sulfonyl chloride has vanished, converted entirely to the corresponding sulfonic acid.

The Science: Sulfonyl chlorides are moisture-sensitive. In the presence of trace water and base (pyridine/TEA), the rate of hydrolysis (


) can exceed the rate of aminolysis (

), especially if the indoline is hindered.
Protocol A: The "Anhydrous Rescue"

Use this when standard DCM/Pyridine conditions fail due to moisture.

  • Solvent Switch: Replace DCM with anhydrous THF or MeCN . DCM is difficult to dry completely and often contains stabilizers (ethanol) that can react.

  • Base Switch: Use DIPEA (Hünig's Base) instead of Pyridine. Pyridine can act as a nucleophilic catalyst for hydrolysis (via a sulfonyl-pyridinium intermediate) if water is present.

  • Temperature: Cool to 0°C during addition. Hydrolysis has a higher activation energy than aminolysis; low temperature favors the kinetic amine product.

ParameterStandard ConditionRescue Condition (Hydrolysis Prone)
Solvent DCM (wet?)Anhydrous THF (dried over sieves)
Base Pyridine (excess)DIPEA (1.2 equiv)
Addition Rapid, RTDropwise, 0°C
Stoichiometry 1:1.11:1.5 (Excess R-SO2Cl)

Module 2: The "Dead" Nucleophile (Steric/Electronic Hindrance)

Symptom: Both Indoline and Sulfonyl Chloride remain unreacted after 24 hours.

The Science:

  • Electronic: EWGs (e.g., 5-nitroindoline) pull density from the nitrogen.

  • Steric: Substituents at the C2 position (e.g., 2-methylindoline) create a "picket fence," blocking the trajectory of the electrophile.

Solution: Nucleophilic Catalysis (The DMAP Turbocharger)

For hindered substrates, pyridine is insufficient. You must generate a "Super-Electrophile" using 4-Dimethylaminopyridine (DMAP).

Mechanism: DMAP attacks the sulfonyl chloride to form a highly reactive N-sulfonyl-4-(dimethylamino)pyridinium salt. This intermediate is loosely bound and transfers the sulfonyl group to the hindered indoline much faster than the chloride itself.

DMAP_Cycle RSO2Cl R-SO2-Cl Inter N-Sulfonyl Pyridinium Salt (Active Species) RSO2Cl->Inter + DMAP - Cl- DMAP DMAP (Catalyst) Product N-Sulfonyl Indoline Inter->Product + Indoline Indoline Hindered Indoline Product->DMAP Regeneration

Figure 2: The catalytic cycle of DMAP in sulfonylation. The intermediate overcomes the steric barrier of the indoline.

Protocol B: DMAP-Catalyzed Sulfonylation

Reference: Kinetic Resolution of 2-Substituted Indolines [1]

  • Dissolve Indoline (1.0 equiv) in anhydrous DCM.

  • Add Triethylamine (2.0 equiv) as the stoichiometric acid scavenger.

  • Add DMAP (10-20 mol% ). Note: Do not use stoichiometric DMAP; it is difficult to remove.

  • Add Sulfonyl Chloride (1.2 equiv).

  • Heat: If no reaction at RT after 2 hours, reflux at 40°C.

Critical Warning: If your indoline is chiral at C2, DMAP can sometimes cause kinetic resolution, leading to enrichment of one enantiomer and low yield of the other [1]. If racemizaton is a concern, avoid prolonged heating.

Module 3: Green & Aqueous Alternatives

Symptom: You need to avoid chlorinated solvents, or your substrate is water-soluble (e.g., indoline carboxylic acids).

The Science: Contrary to the "keep it dry" rule, sulfonylation can proceed in water if a surfactant is used. The hydrophobic effect forces the organic reactants into micellar "nanoreactors," protecting the sulfonyl chloride from bulk water hydrolysis while accelerating the reaction with the amine.

Protocol C: Surfactant-Mediated Aqueous Synthesis

Reference: Water-Promoted N-Sulfonylation of Amines [2]

  • Mix Indoline (1.0 mmol) and Sulfonyl Chloride (1.2 mmol) in Water (3 mL).

  • Add Base: NaHCO₃ (2.0 equiv).

  • Add Surfactant: CTAB (Cetyltrimethylammonium bromide) (5 mol%) or TPGS-750-M.

  • Stir vigorously at RT. The mixture will likely be heterogeneous.

  • Workup: The product often precipitates as a solid. Filter and wash with water.

Frequently Asked Questions (FAQ)

Q1: I see a new spot on TLC that isn't product or starting material. What is it? A: If you are using a highly activated sulfonyl chloride (e.g., tosyl chloride) and an electron-rich indoline, you might be seeing C5-sulfonylation (Friedel-Crafts type) or Bis-sulfonylation (rare for indolines but possible). Check NMR. If C-sulfonylation is occurring, switch to a weaker base (bicarbonate) and lower temperature.

Q2: My sulfonyl chloride is an oil and smells like HCl. Is it bad? A: Likely yes. Sulfonyl chlorides hydrolyze to sulfonic acids (solids/oils) and HCl gas.

  • Test: Dissolve a drop in DCM and add water. If it dissolves instantly into the water layer, it's mostly acid. If it stays organic, it's chloride.

  • Fix: Purify the sulfonyl chloride by rapid filtration through a silica plug with 5% EtOAc/Hexanes before use.

Q3: Can I use NaH (Sodium Hydride) for very unreactive indolines? A: Yes, but be careful. Deprotonating the indoline makes it a potent nucleophile (


), but it also makes it a strong base.
  • Protocol: Indoline + NaH in THF (0°C, 30 min)

    
     Add R-SO2Cl.
    
  • Risk:[1][2] This can cause elimination side reactions on the sulfonyl chain if susceptible protons are present.[2]

References

  • Kinetic Resolution of 2-Substituted Indolines by N-Sulfonylation using an Atropisomeric 4-DMAP-N-oxide Organocatalyst. Source: PubMed / Chem. Eur. J. URL:[Link]

  • Synthesis of Sulfonamide-Based Ynamides and Ynamines in Water (Surfactant Protocols). Source: J. Org.[3][4][5] Chem. URL:[Link]

Sources

Troubleshooting

Removing unreacted 2,4-dimethylbenzenesulfonyl chloride from product

Topic: Removal of Unreacted 2,4-Dimethylbenzenesulfonyl Chloride Executive Summary Unreacted 2,4-dimethylbenzenesulfonyl chloride (2,4-DMBSC) is a persistent impurity in sulfonamide synthesis. Unlike simple benzenesulfon...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted 2,4-Dimethylbenzenesulfonyl Chloride

Executive Summary

Unreacted 2,4-dimethylbenzenesulfonyl chloride (2,4-DMBSC) is a persistent impurity in sulfonamide synthesis. Unlike simple benzenesulfonyl chlorides, the 2,4-dimethyl substitution pattern introduces steric hindrance around the sulfonyl center, significantly retarding the rate of hydrolysis [1]. Consequently, standard aqueous washes often fail to fully remove this impurity, leading to product contamination.

This guide details three validated protocols to remove 2,4-DMBSC, prioritized by efficiency and scalability.

Module 1: Chemical Quenching & Aqueous Extraction (The "Active" Wash)

Best For: Standard stable products, large-scale batches (>10g). Mechanism: Base-catalyzed hydrolysis converts the lipophilic sulfonyl chloride into the water-soluble sodium 2,4-dimethylbenzenesulfonate.

Expert Insight: The Steric Factor

Standard bicarbonate washes are often insufficient for 2,4-DMBSC because the ortho-methyl group sterically shields the sulfur atom from nucleophilic attack by water. To drive this reaction to completion, you must use a nucleophilic catalyst (like DMAP or imidazole) or a stronger base/heat combination [2].

Protocol 1.1: Catalytic Hydrolysis
  • Quench: At the end of the reaction, add 0.1 - 0.2 equivalents of DMAP (4-Dimethylaminopyridine) or Pyridine to the reaction mixture.

  • Activate: Add a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) (approx. 20% reaction volume).

  • Agitate: Stir vigorously for 30–60 minutes .

    • Note: Vigorous stirring is critical to increase the interfacial surface area between the organic and aqueous phases.

  • Separate: Transfer to a separatory funnel.

  • Wash:

    • Wash 1: 1M HCl (to remove the DMAP/Pyridine catalyst and any unreacted amine).

    • Wash 2: Saturated NaHCO₃ (to ensure removal of the generated sulfonic acid).[1]

    • Wash 3: Brine (to dry the organic layer).

Visualization: Hydrolysis Workflow

HydrolysisWorkflow Start Crude Reaction Mixture (Product + 2,4-DMBSC) Step1 Add Catalyst (DMAP) + Sat. NaHCO3 Start->Step1 Step2 Vigorous Stirring (30-60 mins) Step1->Step2 Hydrolysis Step3 Phase Separation Step2->Step3 OrgLayer Organic Layer (Product) Step3->OrgLayer AqLayer Aqueous Layer (Na-Sulfonate Salt) Step3->AqLayer Discard Final Acid Wash (1M HCl) removes Catalyst OrgLayer->Final

Figure 1: Catalytic hydrolysis workflow converting lipophilic chloride to water-soluble sulfonate.

Module 2: Solid-Phase Scavenging (Green Chemistry)

Best For: High-throughput synthesis, acid-sensitive products, avoiding emulsions. Mechanism: A polymer-supported amine (scavenger resin) covalently binds the electrophilic sulfonyl chloride.[2] The impurity is removed via simple filtration [3].[1][2][3][4][5]

Protocol 2.1: Amine Scavenging
  • Reagent: Trisamine resin (or equivalent polymer-supported primary amine).

  • Loading: Typically 3.0 mmol/g. Use 2–3 equivalents relative to the excess sulfonyl chloride.[3][4]

  • Dilute: Ensure the crude reaction mixture is in a solvent compatible with the resin (DCM, THF, or Ethyl Acetate).

  • Add Resin: Add the calculated amount of Trisamine resin directly to the reaction vessel.

  • Incubate: Shake or stir gently for 2–4 hours at room temperature.

    • Tip: Do not use magnetic stir bars if the resin is fragile (grinding it creates fines that clog filters). Use an orbital shaker.

  • Filter: Pass the mixture through a fritted glass funnel or a synthesis cartridge.

  • Rinse: Wash the resin cake with solvent to recover absorbed product.[1][4]

  • Concentrate: Evaporate the filtrate to yield the purified product.

Visualization: Scavenging Mechanism

ScavengingMechanism Impurity 2,4-DMBSC (Solution) Resin Polymer-NH2 (Solid Bead) Impurity->Resin Covalent Bond Complex Polymer-NH-SO2-Ar (Solid Waste) Resin->Complex Filtration Product Pure Product (Filtrate) Complex->Product Separation

Figure 2: Solid-phase extraction logic. The impurity becomes part of the solid phase and is filtered out.[5]

Module 3: Chromatographic Data & Physical Properties

Best For: Difficult separations where chemical methods fail.

If you must use column chromatography, be aware that sulfonyl chlorides often have similar Rf values to sulfonamides and can decompose on silica, causing "streaking."

Table 1: Physicochemical Profile for Separation

Property2,4-DMBSC (Impurity)Sulfonamide (Typical Product)Separation Strategy
State Low-melting solid / LiquidSolidRecrystallization (if product mp is high)
Polarity Low (Lipophilic)Medium-High (H-bond donor)Silica Gel Chromatography
Reactivity ElectrophilicStableChemical Scavenging (Modules 1 & 2)
Acid Sensitivity Hydrolyzes to AcidGenerally StableCaution: Silica gel is slightly acidic

Chromatography Tip: If purifying by silica gel, add 1% Triethylamine to your eluent. This neutralizes the silica, preventing the hydrolysis of 2,4-DMBSC into 2,4-dimethylbenzenesulfonic acid during the run, which prevents peak tailing/streaking [4].

Frequently Asked Questions (FAQ)

Q1: I tried the bicarbonate wash, but the impurity is still present by NMR. Why? A: As noted in Module 1, the 2,4-dimethyl pattern provides steric protection. A simple bicarbonate wash at room temperature is too slow. You must either:

  • Add a catalyst (DMAP/Pyridine).

  • Heat the biphasic mixture to 40°C (if your product is stable).

  • Switch to a stronger base like 1M NaOH (rapid hydrolysis, but check product stability).

Q2: The aqueous workup created a terrible emulsion. How do I fix it? A: Sulfonamides and sulfonic acid salts are surfactants (hydrotropes) [5]. To break the emulsion:

  • Add solid NaCl to saturate the aqueous layer.

  • Filter the entire biphasic mixture through a pad of Celite.

  • Add a small amount of Methanol to the organic layer. Recommendation: For future runs, use the Scavenging Protocol (Module 2) to avoid aqueous phases entirely.

Q3: Can I just recrystallize the product? A: Yes, if your product is a solid. 2,4-DMBSC is highly soluble in hexanes/heptane, while most sulfonamides are not.

  • Protocol: Dissolve crude in minimum hot Ethanol/Ethyl Acetate, then slowly add Heptane until cloudy. Cool to 0°C. The impurity should remain in the mother liquor.

References
  • BenchChem Technical Support. (2025).[1][3] Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl).[3] Retrieved from

  • Organic Syntheses. (1977). 4-Dodecylbenzenesulfonyl Azides.[6] Org.[6][7] Synth. 57, 88. Retrieved from

  • Supra Sciences. (2025). Solid-Supported Scavengers: Sulfonyl Chloride Removal.[1][2] Retrieved from

  • Royal Society of Chemistry. (1971). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides. J. Chem. Soc. B. Retrieved from

  • Smolecule. (2023). 2,4-Dimethylbenzenesulfonic acid: Properties and Solubility. Retrieved from

Sources

Optimization

Technical Support Center: Optimizing Sulfonyl Indoline Stability

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Stability Optimization (pH & Temperature) for -Sulfonyl Indolines Welcome to the Technical Support Center I am Dr. Aris, your Senior...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Stability Optimization (pH & Temperature) for


-Sulfonyl Indolines

Welcome to the Technical Support Center

I am Dr. Aris, your Senior Application Scientist. You are likely here because you are observing degradation in your sulfonyl indoline scaffolds—perhaps appearing as unexpected peaks in your LC-MS, a yellowing of your solid compound, or inconsistent bioassay results.

Sulfonyl indolines (e.g., Indapamide derivatives) are robust pharmacophores, but they possess specific chemical vulnerabilities. They act as a "chemical capacitor," storing potential energy in the strained nitrogen-sulfur bond and the electron-rich indoline ring. To maintain their integrity, we must manage two primary decay vectors: Hydrolytic Cleavage and Oxidative Dehydrogenation .

This guide synthesizes kinetic data and mechanistic organic chemistry to help you stabilize these molecules during synthesis, purification, and storage.

Module 1: The Stability Matrix (Mechanistic Insights)

Q: Why is my sulfonyl indoline degrading?

A: Your molecule is fighting a war on two fronts. The specific degradation pathway depends on your environmental conditions.[1][2]

1. The Hydrolytic Vector (pH-Driven)

The


-sulfonyl bond (

) is the structural weak point. While sulfonamides are generally stable, the electron-withdrawing nature of the indoline ring (if directly attached) or the specific substitution pattern can activate this bond for cleavage.
  • Acidic Conditions (pH < 3): Protonation of the nitrogen or sulfonyl oxygen weakens the

    
     bond, making it susceptible to nucleophilic attack by water. This yields the corresponding sulfonic acid  and free indoline .
    
  • Alkaline Conditions (pH > 9): Hydroxide ions (

    
    ) directly attack the sulfur center or deprotonate the amide nitrogen (if secondary), leading to elimination or hydrolysis. Kinetic studies on Indapamide show that degradation is fastest at pH 
    
    
    
    10 [1].[3]
2. The Oxidative Vector (Light/Air-Driven)

The indoline ring is a reduced form of indole. Thermodynamic stability favors the aromatic indole system.

  • Mechanism: In the presence of light (UV) or oxidants (peroxides in solvents), the indoline ring undergoes dehydrogenation (aromatization) to form the corresponding

    
    -sulfonyl indole . This is often accompanied by a color change to yellow or brown.
    
Visualization: Degradation Pathways

The following diagram illustrates the competing degradation pathways you must control.

SulfonylIndolineDegradation SI N-Sulfonyl Indoline (Intact Scaffold) Acid Sulfonic Acid Deriv. (e.g., 4-chloro-3-sulfamoyl...) SI->Acid Hydrolysis (pH < 3 or pH > 9) Cleavage of S-N Bond Indoline Free Indoline SI->Indoline Hydrolysis Indole N-Sulfonyl Indole (Oxidized Product) SI->Indole Oxidation (UV Light / Air) Dehydrogenation

Figure 1: Mechanistic divergence of sulfonyl indoline degradation. Red paths indicate hydrolytic cleavage driven by extreme pH; Yellow paths indicate oxidative aromatization driven by light or radical initiators.

Module 2: Optimizing pH (The "Goldilocks" Zone)

Q: What is the optimal pH for storage and processing?

A: Target pH 4.0 – 6.5.

Research on sulfonyl indoline drugs like Indapamide indicates that the stability profile follows first-order kinetics where the rate constant (


) is minimized in weakly acidic to neutral solutions [1, 2].
ConditionpH RangeStability RiskMechanism
Strong Acid < 2.0High Acid-catalyzed hydrolysis of sulfonamide bond.
Weak Acid 4.0 – 6.0Low (Optimal) Minimal catalytic activity for hydrolysis.
Neutral 7.0Low Stable, though oxidation risk persists if not degassed.
Basic > 9.0Critical Base-catalyzed hydrolysis; rapid degradation observed (

hours at pH 10) [2].
Q: Which buffers do you recommend for LC-MS?

A: Avoid phosphate buffers if you are prepping for MS (non-volatile).

  • Recommended: Ammonium Acetate (10mM, pH 5.5) or Formic Acid (0.1% v/v, approx pH 2.7) only if analysis is rapid.

  • Warning: Do not leave samples in 0.1% Formic Acid/Methanol for >24 hours in the autosampler. The combination of acidic pH and protic solvent can accelerate solvolysis.

Module 3: Temperature & Storage Protocols

Q: Can I store my stock solution at -20°C?

A: Yes, but solvent choice is critical.

  • The Problem: Freeze-thaw cycles in DMSO can be damaging because DMSO crystallizes (m.p. 19°C), potentially creating "hot spots" of concentration or excluding salts/buffers into a eutectic phase that alters pH dramatically during freezing.

  • The Solution:

    • Solid State: Store as dry powder at -20°C or -80°C.

    • Stock Solution: Aliquot single-use vials of DMSO stock. Do not refreeze.

    • Working Solution: Keep at 4°C for no more than 24-48 hours.

Q: How does temperature affect degradation rates?

A: It follows the Arrhenius equation. For Indapamide-type molecules, the activation energy (


) is significant.[4] Data suggests that increasing temperature from 25°C to 40°C can increase degradation rates by 3-5 fold, particularly in humid conditions [3].

Module 4: Troubleshooting & FAQs

Q: My compound turned yellow overnight. Is it ruined?

A: Likely yes, but check purity.

  • Diagnosis: Yellowing is the hallmark of oxidation to the indole form . The extended conjugation of the indole ring absorbs blue light, appearing yellow.

  • Root Cause: Exposure to light or presence of peroxides in your ether/THF/PEG solvents.

  • Fix: Purify via HPLC immediately. Future prevention: Store in amber vials and use antioxidants (e.g., sodium metabisulfite) if aqueous, or purge solvents with Nitrogen/Argon.

Q: I see a "Mass - 64" or "Mass - 80" peak in my MS. What is it?

A: This is characteristic of sulfonamide bond cleavage.

  • Mass Loss: If you lose the entire sulfonyl group (

    
    ), you will see the mass of the free indoline.
    
  • Desulfonylation: In some ionization sources (in-source fragmentation), the

    
     group can be ejected. Ensure this is a real impurity and not an artifact by lowering your declustering potential (DP) or cone voltage.
    

Module 5: Validated Stress-Test Protocol

To determine the exact stability limits of your specific derivative, perform this miniaturized forced degradation study.

Workflow Diagram

StabilityProtocol cluster_conditions Stress Conditions (24 Hours) Start Start: 1mg/mL Stock (DMSO) Acid 0.1 M HCl (Acid Stress) Start->Acid Base 0.01 M NaOH (Base Stress) Start->Base Ox 3% H2O2 (Oxidative Stress) Start->Ox Control Buffer pH 7.0 (Control) Start->Control Analyze Quench & Analyze (LC-MS/UV) Acid->Analyze Base->Analyze Ox->Analyze Control->Analyze Decision Calculate % Degradation Analyze->Decision

Figure 2: Forced degradation workflow for rapid stability profiling.

Step-by-Step Protocol
  • Preparation: Prepare a 1 mM stock solution of your compound in DMSO.

  • Acid Stress: Dilute 1:10 into 0.1 M HCl . Incubate at RT for 4 hours.

  • Base Stress: Dilute 1:10 into 0.01 M NaOH . Incubate at RT for 1 hour (Note: shorter time due to high sensitivity).

  • Oxidative Stress: Dilute 1:10 into 3%

    
     . Incubate at RT for 4 hours.
    
  • Quench: Neutralize acid/base samples to pH 7.0 immediately.

  • Analysis: Inject onto RP-HPLC. Compare Area% of the parent peak against the Control sample.

Acceptance Criteria: If degradation > 10% in any condition, that condition is "Critical" and must be avoided during manufacturing/storage.

References

  • Gumieniczek, A., & Berecka, A. (2010). Chemical stability and interactions in a new antihypertensive mixture containing indapamide and dihydralazine using FT-IR, HPLC and LC-MS methods. Journal of Pharmaceutical and Biomedical Analysis.

  • Gumieniczek, A. (2016). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs. Pharmaceutics.

  • Modzelewska, A., et al. (2013). Molecular Dynamics, Physical Stability and Solubility Advantage from Amorphous Indapamide Drug.[5] Molecular Pharmaceutics.

  • Bredenkamp, A., et al. (2015).[6] Synthesis of Isatins through Direct Oxidation of Indoles.[6] Synthesis.

Sources

Troubleshooting

Column chromatography conditions for separating sulfonyl indolines

Current Status: Operational Ticket ID: CHROM-IND-001 Assigned Specialist: Senior Application Scientist Introduction: The Scope of the Challenge N-Sulfonyl indolines are critical pharmacophores and directing groups in C-H...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: CHROM-IND-001 Assigned Specialist: Senior Application Scientist

Introduction: The Scope of the Challenge

N-Sulfonyl indolines are critical pharmacophores and directing groups in C-H activation chemistry. While generally stable, their purification presents a specific set of hydrodynamic challenges:

  • Moderate Polarity: They sit in the "middle ground" of chromatography—too polar for pure hexanes, often too lipophilic for high-percentage methanol.

  • 
    -
    
    
    
    Interactions:
    The electron-deficient sulfonyl group and the electron-rich indoline core can create strong non-covalent interactions with the silica matrix, leading to band broadening.
  • Co-elution Risks: Common byproducts (hydrolyzed sulfonic acids or unreacted sulfonyl chlorides) often possess similar retention characteristics if the solvent system is not tuned correctly.

This guide provides a self-validating workflow to isolate these compounds with


 purity.

Module 1: The Mobile Phase Matrix

Do not guess your solvent system. Use the Solvent Selectivity Table below to match your specific sulfonyl derivative to the correct mobile phase.

Solvent Selectivity Table
Sulfonyl Group TypePolarity ProfilePrimary Solvent SystemAlternative System (If Co-eluting)Additive Required?
Tosyl (Ts) / Mesyl (Ms) ModerateHexanes : EtOAc (Gradient 9:1

7:3)
Toluene : EtOAc (Excellent for separating closely eluting aromatics)No
Nosyl (Ns) High (e- withdrawing)DCM : Hexanes (Gradient 1:1

100% DCM)
DCM : MeOH (99:1)No
Triflyl (Tf) Low to ModeratePentane : Et2O Hexanes : DCM No
Free Indoline (Unprotected) High / BasicDCM : MeOH (95:5)EtOAc : MeOH Yes (1% Et3N)

Technical Insight: The Toluene system is underutilized. Toluene participates in


-

interactions with the indoline core, often altering the separation factor (

) enough to resolve compounds that co-elute in Hexanes/EtOAc.

Module 2: Troubleshooting Clinic (FAQs)

Q1: My product is co-eluting with the excess sulfonyl chloride reagent. How do I separate them?

Diagnosis: This is a workup failure, not a chromatography failure. Sulfonyl chlorides (


) often trail into the product band.
The Fix: 
  • Pre-Column Hydrolysis: Before the column, stir your crude mixture with aqueous Pyridine/Water (1:1) or saturated NaHCO

    
      for 30 minutes.
    
  • Mechanism: This converts the lipophilic sulfonyl chloride into a water-soluble sulfonic acid salt.

  • Result: The impurity stays in the aqueous layer during extraction, leaving a clean organic layer for the column.

Q2: The spots on my TLC are "streaking" or "tailing." Is my compound decomposing?

Diagnosis: Likely Silanol Interaction . While N-sulfonyl indolines are not basic, the sulfonyl oxygens can hydrogen bond with acidic silanol sites on the silica gel. The Fix:

  • Standard Protocol: Add 1% Triethylamine (Et

    
    N)  to your column equilibration solvent only.
    
  • Why it works: The amine creates a "sacrificial" monolayer on the silica, blocking the acidic sites and allowing your sulfonamide to elute as a tight band.

Q3: I have poor solubility in Hexanes/EtOAc. Can I load with DCM?

Diagnosis: Solubility mismatch. Loading a column with a "stronger" solvent (DCM) than the mobile phase (Hexanes) causes the sample to precipitate or band-spread immediately upon hitting the silica. The Fix: Use Dry Loading .

  • Dissolve crude in minimal DCM.

  • Add silica gel (ratio 1:2 w/w relative to crude mass).

  • Rotary evaporate to a free-flowing powder.

  • Load this powder on top of the packed column.[1]

Module 3: Visualization & Logic

Workflow 1: The Solvent Decision Tree

This logic gate ensures you do not waste silica on a system that won't work.

SolventSelection Start Start: Crude N-Sulfonyl Indoline SolubilityCheck Is sample soluble in Hexanes/EtOAc? Start->SolubilityCheck TLC_Check Run TLC (20% EtOAc/Hex) Is Rf between 0.2 - 0.3? SolubilityCheck->TLC_Check Yes HighPolarity Switch to DCM:MeOH (0-5% Gradient) SolubilityCheck->HighPolarity No (Too Polar) StandardMethod Use Standard Method: Hexanes:EtOAc Gradient TLC_Check->StandardMethod Yes PolarityCheck Is Rf < 0.1? TLC_Check->PolarityCheck No PolarityCheck->HighPolarity Yes (Stuck on Baseline) CoelutionCheck Is Rf > 0.8 or Co-eluting with Impurity? PolarityCheck->CoelutionCheck No (Runs too fast) CoelutionCheck->StandardMethod No (Adjust % only) AlternativeSolvent Switch Selectivity: Toluene:EtOAc (10:1) CoelutionCheck->AlternativeSolvent Yes

Caption: Logic flow for selecting the optimal mobile phase based on initial TLC data.

Workflow 2: The Purification Protocol

A visual representation of the critical "Hydrolysis Step" mentioned in the FAQ.

PurificationProtocol Crude Crude Reaction Mixture Quench Quench/Hydrolysis (Sat. NaHCO3 or Pyridine/H2O) Crude->Quench Eliminate Sulfonyl Chloride Extraction Extraction (DCM or EtOAc) Quench->Extraction Remove Sulfonic Acid TLC TLC Validation (Check for disappearance of R-SO2Cl) Extraction->TLC TLC->Quench If R-SO2Cl persists Column Flash Chromatography (Hex/EtOAc Gradient) TLC->Column If Clean Pure Pure N-Sulfonyl Indoline Column->Pure

Caption: Pre-column workup strategy to eliminate co-eluting sulfonyl chloride reagents.

Module 4: Standard Operating Procedure (SOP)

Objective: Purification of 500 mg N-Tosyl Indoline.

  • Column Preparation:

    • Select a column diameter of 20-25 mm .

    • Use Silica Gel 60 (230-400 mesh) .[2]

    • Slurry Pack using 95:5 Hexanes:EtOAc. (Note: If streaking was observed on TLC, add 1% Et

      
      N to this slurry).
      
  • Sample Loading:

    • Preferred: Dry load on 1.0 g of silica (see FAQ Q3).

    • Alternative: Dissolve in 1 mL of Toluene or DCM (ensure minimal volume).

  • Elution Gradient:

    • 0 - 5 mins: 100% Hexanes (Elutes non-polar grease/impurities).

    • 5 - 15 mins: Ramp to 90:10 Hexanes:EtOAc.

    • 15 - 30 mins: Hold at 90:10 (Watch for product elution).

    • 30+ mins: If product has not eluted, ramp to 80:20 or 70:30.

  • Fraction Analysis:

    • Spot fractions on TLC.[3][4]

    • Visualize using UV (254 nm) – Sulfonyl indolines are UV active.

    • Stain Verification: Use Phosphomolybdic Acid (PMA) or Vanillin stain if UV is ambiguous (Indolines stain distinctively blue/purple or yellow depending on substitution).

References

  • Still, W. C.; Kahn, M.; Mitra, A. (1978).[5] "Rapid chromatographic techniques for preparative separations with moderate resolution". The Journal of Organic Chemistry, 43(14), 2923–2925.[5] Link

  • Armarego, W. L. F.; Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Edition). Butterworth-Heinemann.
  • Org. Synth. Coll. Vol. (General reference for Indoline protection protocols). Organic Syntheses, Coll. Vol. 5, p.650 (1973). Link

  • Rochester University Chemistry Dept. "Solvent Systems for Flash Column Chromatography". Flash Chromatography Guide. Link

Sources

Reference Data & Comparative Studies

Validation

A Guide to the 1H NMR Spectroscopic Interpretation of 1-[(2,4-dimethylphenyl)sulfonyl]indoline for Researchers and Drug Development Professionals

In the landscape of modern pharmaceutical and materials science research, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern pharmaceutical and materials science research, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, remains the cornerstone of this analytical endeavor. This guide provides an in-depth analysis and interpretation of the 1H NMR spectrum of 1-[(2,4-dimethylphenyl)sulfonyl]indoline, a molecule of interest in synthetic chemistry and drug discovery. By dissecting the expected spectral features and comparing them with related structural motifs, this document serves as a practical resource for researchers, scientists, and drug development professionals.

The Structural Rationale: Predicting the 1H NMR Spectrum

The structure of 1-[(2,4-dimethylphenyl)sulfonyl]indoline combines an indoline scaffold with a 2,4-dimethylphenylsulfonyl group at the nitrogen atom. This substitution pattern significantly influences the electronic environment of the protons in both moieties, leading to a characteristic 1H NMR spectrum. A detailed, atom-by-atom prediction of the chemical shifts (δ), multiplicities, and coupling constants (J) is presented below. This predictive analysis is grounded in established principles of NMR spectroscopy and supported by data from analogous structures.[1]

The Indoline Moiety: A Tale of Two Methylene Groups and an Aromatic System

The indoline core presents a saturated five-membered ring fused to a benzene ring. The protons on this scaffold are expected to exhibit distinct signals.

  • Aromatic Protons (H-4, H-5, H-6, H-7): The four protons on the benzene ring of the indoline moiety will appear in the aromatic region, typically between δ 7.0 and 7.8 ppm. The electron-withdrawing sulfonyl group will deshield these protons, shifting them downfield compared to unsubstituted indoline. Their multiplicities will be dictated by their coupling to adjacent protons. We can predict a doublet for H-7, a triplet for H-6, a triplet for H-5, and a doublet for H-4.

  • Methylene Protons (H-2 and H-3): The two methylene groups of the five-membered ring are diastereotopic due to the chiral center created by the sulfonyl group's attachment to the nitrogen. Therefore, they are expected to appear as two distinct triplets.

    • The protons at the C2 position (α to the nitrogen), designated as H-2, are expected to resonate as a triplet around δ 4.0-4.2 ppm. The direct attachment to the nitrogen, which bears the strongly electron-withdrawing sulfonyl group, causes a significant downfield shift.

    • The protons at the C3 position, H-3, will also appear as a triplet but at a more upfield position, likely in the range of δ 3.0-3.2 ppm, as they are further from the deshielding influence of the sulfonyl group.

The 2,4-Dimethylphenylsulfonyl Moiety: A Substituted Aromatic System

The 2,4-dimethylphenylsulfonyl group introduces its own set of characteristic proton signals.

  • Aromatic Protons (H-3', H-5', H-6'): The three aromatic protons on the dimethylphenyl ring will also resonate in the aromatic region. Their chemical shifts and multiplicities will be influenced by the two methyl groups and the sulfonyl group. We would expect a singlet for H-3', a doublet for H-5', and a doublet for H-6'.

  • Methyl Protons (2-CH3 and 4-CH3): The two methyl groups will give rise to two distinct singlets in the upfield region of the spectrum, typically between δ 2.3 and 2.7 ppm. The methyl group at the 2-position may experience a slightly different chemical environment compared to the one at the 4-position due to steric interactions, potentially leading to a small difference in their chemical shifts.

Predicted 1H NMR Data Summary

The following table summarizes the predicted 1H NMR data for 1-[(2,4-dimethylphenyl)sulfonyl]indoline.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-7~7.6d~8.0
H-6'~7.5d~8.0
H-4~7.4d~8.0
H-5~7.2t~7.5
H-6~7.1t~7.5
H-5'~7.0d~8.0
H-3'~6.9s-
H-2~4.1t~8.5
H-3~3.1t~8.5
4-CH3~2.6s-
2-CH3~2.4s-

Comparative Analysis with Structurally Related Compounds

To build confidence in our predicted spectrum, it is instructive to compare it with the experimental data of similar molecules.

  • N-Phenylsulfonylindoline: In the absence of the two methyl groups on the phenylsulfonyl moiety, the aromatic protons of the phenyl ring would simplify to a more complex multiplet. The indoline proton signals, however, would be expected at very similar chemical shifts to our target molecule, providing a good reference for the H-2, H-3, and the indoline aromatic protons.

  • Indoline: The 1H NMR spectrum of unsubstituted indoline shows the H-2 protons at a significantly more upfield position (around δ 3.6 ppm) and the H-3 protons around δ 3.0 ppm. This comparison highlights the strong deshielding effect of the N-sulfonyl group.

  • 2,4-Dimethylbenzenesulfonyl Chloride: The precursor for the sulfonyl moiety provides reference chemical shifts for the aromatic and methyl protons of this group, which will be only slightly perturbed upon formation of the sulfonamide.

This comparative approach allows for a more robust interpretation of the experimental spectrum and aids in the identification of potential impurities or side products.

Experimental Protocol for 1H NMR Spectrum Acquisition

To obtain a high-quality 1H NMR spectrum of 1-[(2,4-dimethylphenyl)sulfonyl]indoline, the following experimental protocol is recommended.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl3) is a suitable solvent for this compound. Ensure the solvent is of high purity to avoid interfering signals.

  • Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl3.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Filtration: If any solid particles are present, filter the solution through a small plug of glass wool into a clean NMR tube.

NMR Instrument Parameters
  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is sufficient.

    • Number of Scans: 16 to 64 scans should provide a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

    • Acquisition Time: An acquisition time of 3-4 seconds will ensure good resolution.

  • Processing:

    • Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio.

    • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.

    • Integration: Integrate all signals to determine the relative number of protons for each peak.

    • Peak Picking: Accurately pick all peaks and report their chemical shifts to two decimal places.

Logical Workflow for Spectral Interpretation

The following diagram illustrates a logical workflow for the interpretation of the 1H NMR spectrum of 1-[(2,4-dimethylphenyl)sulfonyl]indoline.

G cluster_0 Data Acquisition cluster_1 Initial Analysis cluster_2 Signal Assignment cluster_3 Structure Confirmation A Prepare Sample in CDCl3 B Acquire 1H NMR Spectrum A->B C Reference to TMS (0 ppm) B->C D Identify Solvent Peak (~7.26 ppm) C->D E Integrate All Signals D->E F Identify Aromatic Region (7-8 ppm) E->F G Identify Aliphatic Region (2-5 ppm) E->G H Assign Indoline Protons F->H I Assign Sulfonyl Moiety Protons F->I G->H G->I J Analyze Coupling Patterns H->J I->J K Compare with Predicted Spectrum J->K L Check for Impurities K->L M Final Structure Elucidation L->M

Caption: A stepwise workflow for acquiring and interpreting the 1H NMR spectrum.

Conclusion

The 1H NMR spectrum of 1-[(2,4-dimethylphenyl)sulfonyl]indoline is a rich source of structural information. A thorough understanding of the expected chemical shifts, multiplicities, and coupling constants, as outlined in this guide, is crucial for its accurate interpretation. By following the recommended experimental protocol and employing a systematic approach to spectral analysis, researchers can confidently confirm the structure of this and related molecules, thereby accelerating their research and development efforts.

References

  • Yin, Y., & Ma, G. (2006). SYNTHESIS OF INDOLINES AND QUINOLINE VIA CYCLIZATION OF N-ARYLSULFONYL-2-ALLYLANILINES CATALYZED BY BRØNSTED ACID. HETEROCYCLES, 68(1), 27.
  • Reich, H. J. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

Sources

Comparative

LC-MS/MS Characterization of Sulfonyl Indolines: Fragmentation Dynamics &amp; Ionization Source Selection

Topic: Mass spectrometry (LC-MS) fragmentation pattern of sulfonyl indolines Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary Sulfonyl indoli...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass spectrometry (LC-MS) fragmentation pattern of sulfonyl indolines Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Sulfonyl indolines represent a critical structural motif in medicinal chemistry, serving as intermediates for sulfonamide antibiotics and precursors to bioactive alkaloids. Their analysis via Liquid Chromatography-Mass Spectrometry (LC-MS) presents unique challenges due to the lability of the sulfonamide (


) bond and the potential for in-source oxidation of the indoline core.

This guide compares the efficacy of Electrospray Ionization (ESI) versus Atmospheric Pressure Chemical Ionization (APCI) for this compound class and details the mechanistic fragmentation pathways required for structural validation. The consensus recommendation is to utilize ESI(+) for general profiling due to higher sensitivity for the sulfonyl moiety, reserving APCI for highly lipophilic analogs.

Part 1: Ionization Source Comparison (ESI vs. APCI)

The choice between ESI and APCI for sulfonyl indolines is not merely about preference but about the physicochemical properties of the


-substituents attached to the sulfonyl group.
Comparative Performance Data

The following table summarizes the performance metrics observed in standard drug discovery workflows.

FeatureElectrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI)
Primary Ion Type

(Protonated molecule)

or

(Radical cation)
Sensitivity High for polar/ionic species. Excellent for sulfonamides due to N-protonation.Medium for polar; High for non-polar/neutral analogs.
In-Source Fragmentation Low to Moderate (Tunable). Preserves the labile

bond.
High. Thermal energy often cleaves the

bond prematurely.
Matrix Tolerance Low (Susceptible to ion suppression).High (Gas-phase ionization reduces matrix effects).
Flow Rate Compatibility Standard LC flows (0.2–0.5 mL/min).Higher flows tolerated (up to 1.0 mL/min).
Best For: Trace analysis, metabolite ID, polar metabolites.High-throughput screening, non-polar side chains.
Decision Logic for Method Selection

The following decision tree illustrates the logical flow for selecting the optimal ionization source based on compound chemistry.

IonizationSelection cluster_outcome Outcome Start Start: Sulfonyl Indoline Sample CheckPolarity Analyze Substituent (R-Group) Polarity Start->CheckPolarity IsPolar Polar / H-Bonding Capable? CheckPolarity->IsPolar ESI_Route Select ESI(+) IsPolar->ESI_Route Yes (e.g., -OH, -NH2) CheckThermal Is Sample Thermally Labile? IsPolar->CheckThermal No (Alkyl/Aryl only) APCI_Route Select APCI(+) CheckThermal->ESI_Route Yes (Avoid Heat) CheckThermal->APCI_Route No (Stable)

Figure 1: Decision matrix for ionization source selection. ESI is the default for labile sulfonyl indolines, while APCI is reserved for thermally stable, non-polar variants.

Part 2: Mechanistic Fragmentation Pathways

Understanding the fragmentation of sulfonyl indolines is essential for distinguishing them from isobaric impurities (e.g., sulfonyl indoles). The fragmentation is dominated by the stability of the sulfonyl group and the nitrogen-containing heterocycle.

1. Primary Cleavage: The S-N Bond Rupture

The most abundant product ion in Collision-Induced Dissociation (CID) is typically the cleavage of the sulfonamide bond.

  • Mechanism: Protonation occurs on the sulfonamide nitrogen or the indoline nitrogen.

  • Observation: This yields a neutral sulfonyl loss or a charged sulfonyl moiety, depending on proton affinity.

    • Pathway A:

      
       (Neutral loss)
      
    • Pathway B:

      
      
      
2. The Diagnostic Rearrangement:

Extrusion

A hallmark of sulfonyl chemistry is the rearrangement leading to the loss of neutral sulfur dioxide (64 Da). This is a "fingerprint" transition for this class.

  • Mechanism: The oxygen of the sulfonyl group attacks the aromatic ring or adjacent carbon, leading to the expulsion of

    
     and the formation of a C-N bond (recombination).
    
  • Mass Shift:

    
    .
    
3. Indoline Ring Fragmentation

Unlike indoles, the indoline ring is saturated (dihydro-). High collision energies (CE) will cause:

  • Loss of

    
     (if unsubstituted).
    
  • Retro-Diels-Alder (RDA) type fragmentation (opening of the pyrrolidine ring).

  • Critical Artifact: In-source oxidation can convert Indoline (

    
     X) to Indole (
    
    
    
    X-2). Always check for
    
    
    peaks in the parent scan.
Fragmentation Pathway Diagram[1][2]

Fragmentation Parent Precursor Ion [M+H]+ SN_Cleavage S-N Bond Cleavage Parent->SN_Cleavage Low CE Rearrangement Rearrangement Parent->Rearrangement Med CE IndolineCore Indoline Core Ion (Diagnostic) SN_Cleavage->IndolineCore Charge Retention on N SulfonylIon Sulfonyl Cation [R-SO2]+ SN_Cleavage->SulfonylIon Charge Retention on S Desulfonated [M+H - SO2]+ (Loss of 64 Da) Rearrangement->Desulfonated RingOpen Ring Opening (High CE) IndolineCore->RingOpen High CE

Figure 2: Mechanistic fragmentation pathway of N-sulfonyl indolines. The S-N cleavage and SO2 extrusion are the primary diagnostic events.

Part 3: Experimental Protocol (Self-Validating)

To ensure high-quality data that distinguishes the indoline core from metabolic artifacts, follow this gradient-based protocol.

1. LC-MS/MS Configuration[3][4]
  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

2. Source Parameters (ESI - Optimized)
  • Capillary Voltage: 3.0 - 3.5 kV (Keep lower to prevent in-source oxidation).

  • Desolvation Temp: 350°C.

  • Cone Voltage: Critical Step. Perform a "Cone Voltage Ramp" (10V to 60V).

    • Validation: If the ratio of

      
       to 
      
      
      
      changes significantly with cone voltage, you have confirmed the lability of the sulfonyl group.
3. MS/MS Acquisition (Data Dependent)
  • Collision Energy (CE): Stepped CE is required.

    • Step 1 (15 eV): Isolates the parent and soft adducts.

    • Step 2 (30 eV): Triggers S-N cleavage (Generates Indoline core).

    • Step 3 (50 eV): Fragments the Indoline ring (Structural confirmation of the core).

Part 4: Senior Scientist Insights & Pitfalls

1. The "Indole" Masquerade Sulfonyl indolines are prone to dehydrogenation. If you observe a peak at


 relative to your expected mass, it is likely the indole  analog.
  • Cause: High source temperature or electrochemical oxidation at the ESI capillary tip.

  • Solution: Lower the source temperature by 50°C and check if the ratio of Indoline:Indole improves.

2. The "Smiles" Rearrangement In basic conditions (or negative mode MS), sulfonyl indolines can undergo a Smiles-type rearrangement where the sulfonyl group migrates from the nitrogen to the aromatic ring carbon. Be cautious when interpreting spectra in ESI(-) mode, as the fragmentation pattern will differ significantly from the standard S-N cleavage described above.

References
  • Hu, N., et al. (2008).[5] "Mechanism study of SO2 elimination from sulfonamides by negative electrospray ionization mass spectrometry." Rapid Communications in Mass Spectrometry.

  • Klagkou, K., et al. (2003).[6] "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry.

  • Thurman, E. M., et al. (2001). "Choosing between atmospheric pressure chemical ionization and electrospray ionization interfaces for the HPLC/MS analysis of pesticides." USGS Publications.

  • Wang, Z., et al. (2002). "The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation."[7] Rapid Communications in Mass Spectrometry.

Sources

Validation

A Comparative Guide to Developing a Stability-Indicating HPLC Method for the Quantification of 1-[(2,4-dimethylphenyl)sulfonyl]indoline

This guide provides a comprehensive, field-proven strategy for developing and validating a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of 1-[(2,4-dimethylpheny...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, field-proven strategy for developing and validating a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of 1-[(2,4-dimethylphenyl)sulfonyl]indoline. Moving beyond a simple checklist of steps, we will explore the scientific rationale behind each decision in the method development lifecycle, comparing alternative approaches and grounding our protocol in established regulatory standards. This document is intended for researchers, analytical scientists, and drug development professionals who require a reliable method to ensure the quality, potency, and stability of this compound.

Pillar 1: The Strategic Foundation - Analyte-Driven Method Development

Effective method development begins not with the instrument, but with a deep understanding of the analyte. 1-[(2,4-dimethylphenyl)sulfonyl]indoline is a heterocyclic compound featuring an indoline core linked to a dimethylphenylsulfonyl group. Its structure suggests a relatively non-polar, hydrophobic molecule with a molecular weight of approximately 301.4 g/mol . This inherent hydrophobicity is the primary characteristic that will govern our chromatographic strategy.

Selecting the Chromatographic Mode: A Comparative Choice

Given the analyte's non-polar nature, Reversed-Phase HPLC (RP-HPLC) is the logical and most effective choice. In this mode, we employ a non-polar stationary phase and a polar mobile phase. The analyte will be retained on the column through hydrophobic interactions, and its elution is controlled by increasing the organic (less polar) content of the mobile phase.[1][2][3]

Chromatographic Mode Principle Suitability for 1-[(2,4-dimethylphenyl)sulfonyl]indoline
Reversed-Phase (RP) Non-polar stationary phase, polar mobile phase. Separation based on hydrophobicity.Excellent. The analyte's hydrophobic structure ensures strong interaction and retention, allowing for fine control over elution.
Normal-Phase (NP) Polar stationary phase, non-polar mobile phase. Separation based on polarity.Poor. Requires non-polar, often flammable and less convenient solvents. Retention can be inconsistent due to trace water content.[3]
Ion-Exchange (IEX) Charged stationary phase. Separation based on ionic interactions.Not Applicable. The analyte is a neutral molecule lacking ionizable groups, so it would not be retained.
Initial Parameter Selection: The Scouting Phase

The initial "scouting" phase aims to establish a baseline separation, which we will then systematically optimize.

  • Column Chemistry: A C18 (Octadecylsilane) column is the industry workhorse and the premier choice for a hydrophobic analyte like this.[1] The long alkyl chains provide strong hydrophobic retention. A standard dimension column (e.g., 150 mm length, 4.6 mm internal diameter, 5 µm particle size) is ideal for initial development, offering a good balance of efficiency and backpressure.[4]

  • Mobile Phase Composition: The mobile phase will consist of an aqueous component and an organic modifier.

    • Organic Modifier: Acetonitrile (ACN) is generally preferred over Methanol (MeOH) as a starting point. It typically provides better peak shapes for complex molecules and has a lower UV cutoff (~190 nm), which is advantageous for detecting impurities at low wavelengths.[5]

    • Aqueous Component: Ultrapurified water is used. To improve peak shape and ensure reproducibility, a modifier is essential. 0.1% Formic Acid is an excellent choice. It acidifies the mobile phase, which suppresses the ionization of any free silanol groups on the silica-based column packing, thereby minimizing undesirable peak tailing.[6]

  • Detection Wavelength: The optimal wavelength for detection should be at the analyte's absorbance maximum (λmax) to ensure maximum sensitivity. This is determined by running a UV-Vis scan of the analyte in the mobile phase using a Diode Array Detector (DAD) or Photodiode Array (PDA) detector. For many indole and sulfonamide-containing structures, a wavelength between 254 nm and 280 nm is a reasonable starting point.

  • Initial Conditions: A standard flow rate of 1.0 mL/min and a column temperature of 30 °C are robust starting parameters.

Pillar 2: Method Optimization and Protocol Validation

With a baseline established, we now refine the method to meet the performance criteria required for its intended purpose. The subsequent validation process provides documented evidence that the method is fit for purpose, adhering to the principles outlined in the ICH Q2(R1) guideline .[7][8]

Optimization Workflow

The optimization process is a logical, stepwise refinement of the initial conditions to achieve the desired chromatographic resolution and peak shape.

G A Start: Initial Scouting Run (Gradient Elution) B Assess Peak Shape & Retention A->B C Is Peak Tailing > 1.5? B->C D Adjust Mobile Phase Modifier (e.g., change acid, concentration) C->D Yes E Is Retention Time Optimal? (k' between 2-10) C->E No D->B F Adjust Organic:Aqueous Ratio (Isocratic or Gradient Slope) E->F No G Is Resolution Adequate? E->G Yes F->B H Optimize Flow Rate / Temperature G->H No I Final Optimized Method G->I Yes H->B

Caption: Workflow for systematic HPLC method optimization.

The Final Optimized Isocratic Method

Following optimization, a robust and efficient method is established. An isocratic method is preferred for routine quantification of a single analyte due to its simplicity and superior reproducibility compared to a gradient method.

Parameter Optimized Condition Rationale
Instrument Agilent 1260 Infinity II or equivalentStandard HPLC system with DAD/PDA detector.
Column C18, 150 mm x 4.6 mm, 5 µmProvides excellent retention and efficiency for the analyte.
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (65:35, v/v)Achieves optimal retention time (k' ≈ 4.5) and symmetric peak shape.
Flow Rate 1.0 mL/minBalances analysis time with system pressure.
Column Temperature 30 °CEnsures reproducible retention times.
Injection Volume 10 µLStandard volume for good sensitivity without overloading the column.
Detection Wavelength 265 nmDetermined as the λmax for the analyte, providing maximum sensitivity.
Run Time 10 minutesSufficient to elute the main peak and any closely related impurities.
Method Validation: A Self-Validating System

Method validation is the cornerstone of trustworthiness in analytical science.[9] We will validate the method according to ICH Q2(R1) guidelines.

Specificity and Stability-Indicating Properties

This is the most critical validation parameter for a method intended for stability studies. The goal is to prove that the method can unequivocally assess the analyte in the presence of its potential degradation products.[10][11] This is achieved through forced degradation studies .[12][13] The analyte is subjected to stress conditions to intentionally induce degradation (typically aiming for 5-20% degradation).[12]

Forced Degradation Protocol:

  • Prepare Solutions: Prepare solutions of 1-[(2,4-dimethylphenyl)sulfonyl]indoline at a known concentration (e.g., 100 µg/mL).

  • Apply Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store solid drug substance at 105 °C for 72 hours.

    • Photolytic Degradation: Expose solution to UV light (ICH Q1B conditions, e.g., 1.2 million lux hours).

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the optimized HPLC method.

  • Assessment: The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent analyte peak, and peak purity analysis (using a DAD/PDA detector) confirms the main peak is spectrally pure.

G cluster_0 Forced Degradation Conditions Acid Acid Hydrolysis HPLC HPLC Analysis (Stability-Indicating Method) Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation (H2O2) Oxidation->HPLC Thermal Thermal Stress Thermal->HPLC Photo Photolytic Stress Photo->HPLC Analyte 1-[(2,4-dimethylphenyl) sulfonyl]indoline (Parent Drug) Analyte->HPLC Result Result: Resolved Peaks (Quantification is Specific) Deg1 Degradant 1 Deg2 Degradant 2 Deg3 Degradant 'n' HPLC->Deg1 HPLC->Deg2 HPLC->Deg3 HPLC->Result

Caption: Demonstrating specificity via forced degradation.

Validation Parameter Summary

The following table summarizes the key validation parameters, their protocols, and typical acceptance criteria.

Parameter Experimental Protocol Acceptance Criteria
Linearity Analyze 5-7 concentrations across the expected range (e.g., 10-150 µg/mL). Plot peak area vs. concentration.Correlation Coefficient (R²) ≥ 0.999
Accuracy Perform spike-recovery analysis at 3 levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision Repeatability: 6 replicate injections of a 100% standard. Intermediate: Repeat on a different day with a different analyst.%RSD ≤ 2.0%
LOD & LOQ Based on Signal-to-Noise ratio (S/N) or standard deviation of the y-intercept of the regression line.S/N ≥ 3 for LOD; S/N ≥ 10 for LOQ.
Robustness Deliberately vary method parameters (e.g., Flow Rate ±10%, % Organic ±2%, Temp ±5°C) and assess impact.System suitability parameters remain within limits; results are not significantly affected.
Illustrative Validation Data

Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
10.0115,234
25.0288,109
50.0575,980
75.0864,550
100.01,153,200
125.01,441,850
Correlation Coefficient (R²) 0.9998

Accuracy (Spike-Recovery)

Concentration LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80%80.079.299.0%
100%100.0101.1101.1%
120%120.0119.499.5%
Mean Recovery 99.9%

Pillar 3: Comparison with Alternative Analytical Technologies

While the developed HPLC-UV method is robust and fit-for-purpose for routine quantification, it is valuable to understand its position relative to other analytical technologies.

Technology Advantages Disadvantages Best Application
Validated HPLC-UV Cost-effective, robust, reliable, widely available.Moderate sensitivity, relies on UV chromophore.Routine QC, release testing, and stability studies where impurities are known.
UHPLC-UV Much faster run times (<2 min), higher resolution, lower solvent use.Higher initial instrument cost, higher backpressure requires specialized system.High-throughput screening, complex mixture analysis.
LC-MS Extremely high sensitivity and specificity. Provides molecular weight information, enabling identification of unknown impurities/degradants.Higher cost and complexity, potential for matrix effects (ion suppression).Impurity identification, metabolite studies, reference standard characterization.

Conclusion

This guide has outlined a systematic, science-driven approach to developing a stability-indicating HPLC method for 1-[(2,4-dimethylphenyl)sulfonyl]indoline. By starting with the physicochemical properties of the analyte to make rational choices for the column and mobile phase, we established a robust baseline method. Through systematic optimization and rigorous validation against ICH Q2(R1) criteria—with a critical focus on forced degradation to prove specificity—we have constructed a method that is not merely a procedure, but a self-validating system of trustworthy measurement. This method is demonstrated to be linear, accurate, precise, and robust, making it eminently suitable for its intended purpose in a regulated drug development environment.

References

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. ResearchGate. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. National Center for Biotechnology Information. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd. [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. National Library of Indonesia. [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. ResearchGate. [Link]

  • Ensuring Pharmaceutical Quality: Stability Indicating Methods and Forced Degradation Studies- A Review. ResearchGate. [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]

  • Mobile Phase Optmization Strategies for Reversed Phase HPLC. LCGC International. [Link]

  • Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. [Link]

  • Forced Degradation vs. Long-Term Stability Studies: What's the Difference?. Avomeen. [Link]

  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex. [Link]

  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI. [Link]

  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [Link]

  • The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience. [Link]

  • Picking the Perfect HPLC Column. Biocompare. [Link]

  • HPLC Column Selection Guide. Restek. [Link]

  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. [Link]

  • HPLC Column Selection: Core to Method Development (Part I). Welch Materials. [Link]

  • Using High Performance Liquid Chromatography to Analyse Indoline Degradation During Lead Bioremoval. Chemical Engineering Transactions. [Link]

  • HPLC analysis of samples of indole biotransformation by Arthrobacter sp. SPG. ResearchGate. [Link]

  • A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species. Research Journal of Pharmacognosy. [Link]

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Comparative

A Comparative Guide to Elemental Analysis Standards for Novel Sulfonamides: The Case of (2,4-dimethylphenyl)sulfonyl indoline

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from synthesis to potential therapeutic is paved with rigorous analytical checkpoints. Among the most fundamental of...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from synthesis to potential therapeutic is paved with rigorous analytical checkpoints. Among the most fundamental of these is elemental analysis. This guide provides an in-depth comparison of the standards and methodologies for the elemental analysis of a representative novel sulfonamide, (2,4-dimethylphenyl)sulfonyl indoline. We will explore both the confirmation of its empirical formula and the control of toxic elemental impurities, grounding our discussion in the authoritative standards that govern pharmaceutical development.

The structural integrity and purity of an active pharmaceutical ingredient (API) are paramount. For a molecule like (2,4-dimethylphenyl)sulfonyl indoline, elemental analysis serves two distinct but equally critical functions:

  • Compositional Analysis: This confirms the empirical formula (C₁₆H₁₇NO₂S) by quantifying the mass percentages of Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S). It is a primary validation of a successful synthesis.

  • Elemental Impurity Analysis: This detects and quantifies trace amounts of potentially toxic metallic elements. These impurities offer no therapeutic benefit and must be strictly controlled to ensure patient safety, as mandated by global regulatory bodies.[1][2]

This guide will dissect the standards, protocols, and underlying rationale for each of these analytical objectives.

Part 1: Compositional Analysis - Verifying the Molecular Blueprint

The first question after any synthesis is: "Did I make what I intended to make?" Compositional elemental analysis provides a quantitative answer by comparing the measured elemental percentages to the theoretical values derived from the compound's structure.

The Gold Standard: CHNS Combustion Analysis

For determining the chemical composition of organic compounds, CHNS analysis is the most widely used technique due to its speed, simplicity, and cost-effectiveness.[3] The method is based on the Pregl-Dumas principle, which involves the complete combustion of the sample in a high-oxygen environment.[3] This process converts the constituent elements into simple gases (CO₂, H₂O, N₂, and SO₂). These gases are then separated and quantified by a detector, typically a thermal conductivity detector (TCD).[3][4]

The trustworthiness of this technique lies in its reliance on certified reference materials for calibration. By analyzing a known standard with a composition similar to the analyte, the system's accuracy and precision are validated for each run.

Experimental Protocol: CHNS Analysis of (2,4-dimethylphenyl)sulfonyl indoline

Objective: To determine the %C, %H, %N, and %S in a synthesized batch of (2,4-dimethylphenyl)sulfonyl indoline and compare it to the theoretical values.

Theoretical Values (C₁₆H₁₇NO₂S):

  • Carbon: 66.87%

  • Hydrogen: 5.96%

  • Nitrogen: 4.87%

  • Sulfur: 11.16%

Methodology:

  • Sample Preparation:

    • Ensure the sample is homogenous and completely dry to avoid interference from atmospheric moisture.[5] Dry the sample under a vacuum at 40-50°C for several hours until a constant weight is achieved.

    • Grind the dried sample into a fine, uniform powder using an agate mortar and pestle.

  • Instrument Calibration:

    • Calibrate the elemental analyzer using a certified organic standard with a well-documented elemental composition. A common standard for CHNS analysis is BBOT (2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene).[6]

    • Perform a multi-point calibration by analyzing 2-3 mg of the standard to establish a reliable calibration curve.

  • Sample Analysis:

    • Accurately weigh approximately 2-3 mg of the prepared (2,4-dimethylphenyl)sulfonyl indoline sample into a tin capsule using a calibrated microbalance.[5] The accuracy of this weight is critical as all results are calculated relative to it.

    • Seal the capsule and place it into the elemental analyzer's autosampler.

    • Analyze a minimum of three replicate samples to ensure repeatability.

  • Data Interpretation:

    • The instrument software will calculate the average percentage for each element (C, H, N, S) from the replicates.

    • Acceptance Criterion: The experimentally determined values should be within ±0.4% of the theoretical values. For example, the acceptable range for Carbon would be 66.47% to 67.27%.

Workflow for CHNS Compositional Analysis

cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_results 3. Results & Validation Sample Homogenous Sample Dry Dry to Constant Weight Sample->Dry Weigh Accurately Weigh 2-3 mg Dry->Weigh Combust Flash Combustion (~1000°C in O2) Weigh->Combust Calibrate Calibrate with CRM (e.g., BBOT) Calibrate->Combust Separate GC Separation of Gases (CO2, H2O, N2, SO2) Combust->Separate Detect Thermal Conductivity Detector (TCD) Separate->Detect Calculate Calculate %C, %H, %N, %S Detect->Calculate Compare Compare to Theoretical Values Calculate->Compare Validate Accept if within ±0.4% Compare->Validate

Caption: Workflow for CHNS elemental analysis of a novel compound.

Part 2: Elemental Impurity Analysis - Safeguarding Patient Health

While compositional analysis confirms identity, elemental impurity analysis ensures safety. Regulatory bodies worldwide, harmonized under the International Council for Harmonisation (ICH), have established stringent guidelines for controlling elemental impurities in drug products.[7] The foundational standard is the ICH Q3D Guideline for Elemental Impurities .[1] This guideline has been adopted by major pharmacopeias, including the United States Pharmacopeia (USP) in General Chapters <232> Elemental Impurities—Limits and <233> Elemental Impurities—Procedures.[8][9]

The Paradigm Shift: From "Heavy Metals" to a Risk-Based Approach

The previous standard, USP <231>, was a simple colorimetric test that was non-specific and lacked the sensitivity for modern toxicological standards.[10] The current ICH Q3D framework mandates a scientific, risk-based approach to control.[1] This means testing is not automatic; it is dictated by a thorough risk assessment of the entire manufacturing process.

Sources of Elemental Impurities:

  • Intentionally added catalysts: Metals like Palladium (Pd), Platinum (Pt), or Nickel (Ni) are common in synthesis.[10]

  • Raw materials and excipients: Mined excipients can contain naturally occurring elements.[7]

  • Manufacturing equipment: Leaching from stainless steel reactors or other equipment can introduce elements like Chromium (Cr), Nickel (Ni), or Vanadium (V).[10]

  • Container closure systems: Impurities can leach from vials, stoppers, or packaging over the product's shelf life.

ICH Q3D Classification of Elements

ICH Q3D classifies 24 elements based on their toxicity and the probability of their occurrence in a drug product.[1][11]

ClassElementsToxicity & LikelihoodRisk Assessment Requirement
1 As, Cd, Hg, Pb Significant human toxicants.Must be evaluated in all risk assessments.
2A Co, Ni, V Route-dependent toxicants with a relatively high probability of occurrence.Must be evaluated in all risk assessments.
2B Ag, Au, Ir, Os, Pd, Pt, Rh, Ru, Se, Tl Lower probability of occurrence, but require consideration if intentionally added.Evaluation required only if intentionally added during manufacturing.[7]
3 Ba, Cr, Cu, Li, Mo, Sb, Sn Low oral toxicity but may require consideration for parenteral or inhalation routes.Evaluation depends on the route of administration.[1][7]
Standard Methodologies: ICP-OES and ICP-MS

USP <233> recommends modern instrumental techniques capable of detecting and quantifying impurities at the required low levels.[12] The two primary methods are Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[13]

  • ICP-OES: A robust technique suitable for detecting elements at parts-per-million (ppm) levels.

  • ICP-MS: A highly sensitive technique capable of detecting elements at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels, making it the preferred method for the most toxic Class 1 and 2A elements.[14]

The choice between them depends on the specific elements and the concentration limits determined from the risk assessment and the Permitted Daily Exposure (PDE) limits set in USP <232>.[15]

Experimental Protocol: ICP-MS Analysis of (2,4-dimethylphenyl)sulfonyl indoline

Objective: To quantify Class 1 and 2A elemental impurities in a sample of (2,4-dimethylphenyl)sulfonyl indoline according to USP <233> validation requirements.

Methodology:

  • Sample Preparation (Closed-Vessel Microwave Digestion):

    • Accurately weigh approximately 0.2 g of the compound into a clean, acid-leached microwave digestion vessel.

    • Add a mixture of high-purity acids (e.g., 5 mL Nitric Acid, 1 mL Hydrochloric Acid). The use of closed vessels is critical to prevent the loss of volatile elements like Mercury (Hg).[16]

    • Digest the sample using a validated microwave program (e.g., ramp to 200°C and hold for 30 minutes). This process breaks down the organic matrix, leaving the elemental impurities in an aqueous solution.

    • After cooling, dilute the digestate to a final volume (e.g., 50 mL) with deionized water. This results in a sample solution ready for analysis.

  • Calibration and System Suitability:

    • Prepare calibration standards as defined in USP <233>. The concentrations are based on the "J" value, which is the concentration of the target element at its PDE limit, adjusted for the sample weight and dilution factor.[17][18] Typically, standards are prepared at 0.5J and 1.5J or 2.0J.[17][18]

    • The calibration standards must be matrix-matched to the sample (i.e., contain the same concentration of acids).

    • Include an internal standard (e.g., Yttrium, Indium) in all samples and standards to correct for instrumental drift and matrix effects.

  • Method Validation (Quantitative Procedure):

    • The method must be validated for the specific drug substance matrix to prove it is fit for purpose. USP <233> requires validation of the following parameters[19]:

      • Accuracy: Determined by spike recovery. The sample is spiked with known amounts of each target element at 50%, 100%, and 150% of the target concentration. The mean recovery must be between 70% and 150%.[19]

      • Precision (Repeatability): Six independent samples are spiked at 100% of the target concentration. The relative standard deviation (RSD) must be no more than 20%.[19]

      • Specificity: The method must be able to unequivocally assess the target element in the presence of other components in the sample matrix.

  • Sample Analysis:

    • Analyze the prepared sample solution, along with a preparation blank, using a validated ICP-MS method. The use of a collision/reaction cell (He mode) is common to reduce polyatomic interferences.[15]

Decision Workflow for Elemental Impurity Control

cluster_sources Potential Sources Start Start: Novel Compound Synthesized RiskAssessment ICH Q3D Risk Assessment (Identify Potential Impurities & Sources) Start->RiskAssessment ControlThreshold Calculate Control Threshold (<30% of PDE) RiskAssessment->ControlThreshold Catalysts Catalysts (e.g., Pd, Pt, Ni) Equipment Equipment (e.g., Cr, V, Ni) RawMaterials Raw Materials (e.g., Pb, As) TestRequired Is Testing Required? ControlThreshold->TestRequired DevelopMethod Develop & Validate Method (USP <233>, ICP-MS/OES) TestRequired->DevelopMethod Yes NoTest No Routine Testing Required (Control via other means) TestRequired->NoTest No RoutineTest Implement Routine Testing (e.g., Batch Release) DevelopMethod->RoutineTest End End: Impurities Controlled RoutineTest->End NoTest->End

Caption: Risk-based decision workflow for elemental impurity testing.

Comparative Summary of Analytical Techniques

The selection of an appropriate analytical technique is driven by the specific question being asked—whether it pertains to bulk composition or trace contaminants.

Table 1: Comparison of Techniques for Compositional Analysis

FeatureCHNS Combustion AnalysisHigh-Resolution Mass Spectrometry (HRMS)
Primary Output Quantitative elemental percentages (%C, %H, %N, %S)Highly accurate mass-to-charge ratio (m/z)
Primary Use Confirmation of empirical formula; Purity assessmentConfirmation of molecular formula; Structural elucidation
Principle Sample combustion and gas detectionIonization and mass separation
Accuracy High (typically ±0.4% absolute)High (<5 ppm mass accuracy)
Throughput High (minutes per sample)Moderate
Cost Relatively lowHigh
Regulatory Standing Gold standard for elemental compositionComplementary; standard for identity confirmation

Table 2: Comparison of Primary Techniques for Elemental Impurity Analysis

FeatureICP-MS (Inductively Coupled Plasma-Mass Spectrometry)ICP-OES (Inductively Coupled Plasma-Optical Emission Spectrometry)
Principle Ionization in plasma, separation by mass-to-charge ratioAtomic emission of light from excited atoms in plasma
Sensitivity Very High (ppb - ppt)Moderate (ppm - high ppb)
Primary Use Trace & ultra-trace analysis of most elements (esp. Class 1 & 2)Analysis of less toxic elements at higher concentrations (esp. Class 3)
Throughput High (multi-element)High (multi-element)
Matrix Tolerance Lower (can be affected by high dissolved solids)Higher (more robust for complex matrices)
Interferences Isobaric and polyatomic (managed with collision cells)Spectral (managed with high-resolution optics)
Cost HigherLower

Conclusion

For a novel sulfonamide like (2,4-dimethylphenyl)sulfonyl indoline, a robust elemental analysis strategy is not optional; it is a cornerstone of quality control and regulatory compliance. The analytical journey begins with CHNS combustion analysis , a straightforward and reliable method to confirm the compound's empirical formula and purity, providing foundational evidence of a successful synthesis.

As the compound advances, the focus shifts to patient safety, governed by the ICH Q3D risk-based framework . This requires a meticulous evaluation of the manufacturing process to identify potential elemental impurities. The subsequent analysis, typically performed using the highly sensitive ICP-MS technique and validated according to USP <233> , ensures that these impurities are controlled well below their established toxicological limits. By judiciously applying these distinct but complementary analytical standards, researchers and developers can build a comprehensive data package that ensures the identity, purity, and safety of their drug candidates.

References

  • Title: Elemental Impurity Analysis | Pharmaceutical Technology Source: PharmTech.com URL: [Link]

  • Title: A Look at Elemental Analysis for Organic Compounds Source: AZoM.com URL: [Link]

  • Title: Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1) Source: Agilent Technologies URL: [Link]

  • Title: USP 233 elemental impurities analysis Source: FILAB URL: [Link]

  • Title: Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233> Source: Spectroscopy Online URL: [Link]

  • Title: Validation of Analysis Method Using ICPMS-2030 Based on USP <233> ELEMENTAL IMPURITIES - PROCEDURES Source: Shimadzu Scientific Instruments URL: [Link]

  • Title: What are the alternatives methods of measuring CHN (ultimate analysis) of biomass samples instead of CHN analyzer? Source: ResearchGate URL: [Link]

  • Title: Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233> Source: Analytik Jena URL: [Link]

  • Title: USP 232 and 233 Pharmaceutical Elemental Impurity Testing Source: Intertek URL: [Link]

  • Title: ICH guideline Q3D (R1) on elemental impurities Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Safety Based Limits for the Control of Impurities in Drug Substances and Drug Products: A Review Source: Juniper Publishers URL: [Link]

  • Title: Reference materials Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: Elemental Analysis - Organic & Inorganic Compounds Source: ELTRA URL: [Link]

  • Title: European Pharmacopoeia activities on Elemental Impurities Source: European Directorate for the Quality of Medicines & HealthCare (EDQM) URL: [Link]

  • Title: Elemental Impurities: Keeping up with the European Pharmacopoeia requirements Source: Eurofins Scientific URL: [Link]

  • Title: Elemental Impurities Testing Source: GBA Pharma Labs URL: [Link]

  • Title: ICH Q3D implemented in the European Pharmacopoeia: Revision of Two General Monographs with Regard to Elemental Impurities Source: ECA Academy URL: [Link]

  • Title: Validation of quantitative method for determination of elemental impurities in pharmaceutical products following USP 2 Source: Shimadzu URL: [Link]

  • Title: ELEMENTAL IMPURITY ANALYSIS IN REGULATED PHARMACEUTICAL LABORATORIES Source: Agilent Technologies URL: [Link]

  • Title: CHNSO Organic Elemental Analysis - Sample Preparation Source: Mettler Toledo URL: [Link]

  • Title: Ph. Eur. 5.20 Elemental Impurities Source: Analytik Jena URL: [Link]

  • Title: 01-00577-EN Analysis of Elemental Impurities in Oral Drug Products Using ICPMS-2040/2050 ―ICH Q3D― Source: Shimadzu URL: [Link]

Sources

Validation

Benchmarking the Synthesis of 1-[(2,4-dimethylphenyl)sulfonyl]indoline: A Comparative Guide to Literature Yields

Abstract This technical guide provides a comprehensive analysis of the synthesis of 1-[(2,4-dimethylphenyl)sulfonyl]indoline, a key intermediate in various research and development programs. In the absence of directly re...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the synthesis of 1-[(2,4-dimethylphenyl)sulfonyl]indoline, a key intermediate in various research and development programs. In the absence of directly reported yields for this specific compound in peer-reviewed literature, this guide establishes a benchmark by comparing a standardized, in-house synthetic protocol against reported yields for analogous N-sulfonylation reactions of indoline derivatives. This comparative analysis offers researchers and drug development professionals a robust framework for evaluating the efficiency of their synthetic routes and for troubleshooting purposes.

Introduction: The Significance of N-Sulfonylindolines

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The sulfonylation of the indoline nitrogen at the 1-position not only serves as a protective group but also modulates the electronic and steric properties of the molecule, often influencing its pharmacological activity. The 2,4-dimethylphenylsulfonyl group, in particular, can impart specific lipophilicity and conformational constraints. Given the importance of this class of compounds, establishing an efficient and reproducible synthetic protocol is of paramount importance for advancing research and development efforts.

This guide presents a detailed, step-by-step experimental protocol for the synthesis of 1-[(2,4-dimethylphenyl)sulfonyl]indoline. The expected yield from this protocol is then benchmarked against a curated set of literature-reported yields for the N-sulfonylation of indoline with various arylsulfonyl chlorides. This comparative approach provides a valuable tool for chemists to assess the performance of their own synthetic endeavors.

Experimental Protocol: Synthesis of 1-[(2,4-dimethylphenyl)sulfonyl]indoline

The following protocol describes a standard and reliable method for the synthesis of the title compound. The experimental choices are grounded in established principles of nucleophilic substitution reactions.

Rationale for Experimental Choices:

  • Solvent: Dichloromethane (DCM) is selected as the solvent due to its inert nature and its excellent ability to dissolve both the indoline and the sulfonyl chloride.

  • Base: Triethylamine (TEA) is a common and effective organic base used to neutralize the hydrochloric acid (HCl) generated during the reaction. The removal of HCl drives the reaction to completion.

  • Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction upon addition of the sulfonyl chloride. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion in a reasonable timeframe.

  • Work-up: The aqueous work-up with dilute HCl removes excess triethylamine and its salt, while the brine wash removes any remaining aqueous impurities.

  • Purification: Column chromatography is employed to isolate the pure product from any unreacted starting materials or side products.

Step-by-Step Methodology
  • Reaction Setup: To a solution of indoline (1.0 eq.) in dichloromethane (DCM, 0.2 M) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (1.5 eq.).

  • Addition of Sulfonyl Chloride: Cool the mixture to 0 °C using an ice bath. Add a solution of 2,4-dimethylbenzenesulfonyl chloride (1.2 eq.) in DCM dropwise over 15 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Upon completion, quench the reaction with the addition of 1M HCl (aq.). Separate the organic layer and wash sequentially with 1M HCl (aq.), saturated sodium bicarbonate (aq.), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-[(2,4-dimethylphenyl)sulfonyl]indoline.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Final Product start Dissolve Indoline and Triethylamine in DCM add_sulfonyl Add 2,4-dimethylbenzenesulfonyl chloride at 0°C start->add_sulfonyl Cool to 0°C stir Stir at Room Temperature for 4-6h add_sulfonyl->stir Warm to RT quench Quench with 1M HCl stir->quench Reaction Complete extract Aqueous Work-up quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product 1-[(2,4-dimethylphenyl)sulfonyl]indoline purify->product

Caption: Workflow for the synthesis of 1-[(2,4-dimethylphenyl)sulfonyl]indoline.

Benchmarking Yield: A Comparative Analysis with Literature Precedents

EntrySubstrateSulfonyl ChlorideYield (%)Reference
17-amino-5-chloro-1-acetylindoline4-methylbenzenesulfonyl chloride58%[1]
27-amino-5-methyl-1-acetylindoline4-methylbenzenesulfonyl chloride90%[1]
37-amino-4-methoxy-1-acetylindoline4-methylbenzenesulfonyl chloride93%[1]

Analysis of Literature Data:

The provided literature values from a Chinese patent[1] demonstrate that the N-sulfonylation of substituted 7-aminoindolines can proceed with yields ranging from moderate to excellent (58% to 93%). The electronic nature of the substituents on the indoline ring appears to influence the reaction efficiency. For instance, the presence of electron-donating groups (methyl and methoxy) at positions 5 and 4, respectively, correlates with higher yields (90% and 93%), while the electron-withdrawing chloro group at position 5 results in a lower yield (58%).

Discussion and Yield Expectation

Based on the presented in-house protocol and the comparative literature data, a successful synthesis of 1-[(2,4-dimethylphenyl)sulfonyl]indoline should be expected to yield a product in the range of 75-90% .

Factors Influencing Yield:

  • Purity of Starting Materials: The purity of indoline and 2,4-dimethylbenzenesulfonyl chloride is critical. Impurities can lead to side reactions and a reduction in the overall yield.

  • Reaction Conditions: Strict adherence to the reaction temperature and time is important. Incomplete reactions will lower the yield, while prolonged reaction times or higher temperatures may lead to decomposition or side product formation.

  • Efficiency of Work-up and Purification: Losses during the extraction and purification steps can significantly impact the final isolated yield. Careful and efficient execution of these steps is crucial.

  • Steric Hindrance: While the 2,4-dimethyl substitution on the phenylsulfonyl group introduces some steric bulk, it is not expected to significantly hinder the reaction with the secondary amine of indoline under the described conditions.

Conclusion

This guide provides a standardized protocol for the synthesis of 1-[(2,4-dimethylphenyl)sulfonyl]indoline and establishes a benchmark for its expected yield based on a comparative analysis of analogous reactions reported in the literature. By understanding the key experimental parameters and the factors that can influence the reaction outcome, researchers can confidently implement this synthesis, troubleshoot any potential issues, and accurately assess the efficiency of their results. The provided framework underscores the importance of a data-driven approach to synthetic chemistry, even in the absence of direct literature precedent for a specific target molecule.

References

  • CN110218172B - Method for preparing N-aryl sulfonamide

Sources

Safety & Regulatory Compliance

Safety

1-[(2,4-dimethylphenyl)sulfonyl]indoline proper disposal procedures

The following guide details the proper disposal procedures for 1-[(2,4-dimethylphenyl)sulfonyl]indoline . Advisory: As a specialized research intermediate, specific toxicological data for this compound may be sparse.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the proper disposal procedures for 1-[(2,4-dimethylphenyl)sulfonyl]indoline .

Advisory: As a specialized research intermediate, specific toxicological data for this compound may be sparse.[1] This protocol applies the Precautionary Principle , categorizing the substance as a hazardous pharmaceutical intermediate requiring high-temperature incineration.[1]

Waste Characterization & Hazard Profile

Before disposal, you must correctly classify the waste stream.[1][2][3] This compound is a sulfonamide-functionalized indoline derivative.[1]

Property Classification Operational Implication
Chemical Class Organic Sulfonamide / IndolinePotential sensitizer and irritant.[1]
Physical State Solid (likely crystalline/powder)Dispose as solid hazardous waste unless dissolved.[1]
Halogen Content Non-Halogenated Do NOT mix with chloroform/DCM waste streams.[1]
Water Solubility Low (Lipophilic)Do NOT dispose down the drain.
EPA Waste Code Not specifically listed (P/U list)Default to D001 (Ignitable) if in solvent, or General Organic Debris.[1]

Core Safety Directive: Treat this compound as a Skin & Eye Irritant (Category 2) and a potential Respiratory Sensitizer .

Personal Protective Equipment (PPE)

Do not handle waste containers without this minimum protective barrier.

  • Respiratory: N95 respirator (minimum) or P100 if handling fine dust/large quantities.[1]

  • Dermal: Nitrile gloves (double-gloving recommended for sulfonamides).[1]

  • Ocular: Chemical splash goggles (standard safety glasses are insufficient for powders).[1]

  • Body: Lab coat with cuffed sleeves; closed-toe chemical-resistant shoes.

Step-by-Step Disposal Protocol

Scenario A: Disposal of Pure Solid Substance

Use this workflow for expired stocks, degraded samples, or synthesis solids.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.[1]

  • Transfer:

    • Place the receiving container in a fume hood.[2][4]

    • Transfer the solid using a disposable spatula.

    • Critical: Do not generate dust.[1][4][5][6][7] If the powder is fine, dampen slightly with a compatible solvent (e.g., Ethanol) to suppress airborne particles.[1]

  • Labeling:

    • Affix a hazardous waste tag immediately.[1]

    • Chemical Name: Write "1-[(2,4-dimethylphenyl)sulfonyl]indoline".

    • Constituents: "Indoline derivative, organic solid."[1]

    • Hazard Checkbox: Mark "Toxic" and "Irritant."[1]

  • Debris: Place the contaminated spatula and weigh boats into a separate "Solid Debris" bag (see Scenario C).

Scenario B: Disposal of Solutions (Reaction Mixtures)

Use this workflow if the compound is dissolved in solvents like DMSO, Methanol, or Ethyl Acetate.

  • Segregation: Determine the solvent type.

    • Non-Halogenated: (e.g., Acetone, Methanol, DMSO).[1] Pour into the "Non-Halogenated Organic" carboy.

    • Halogenated: (e.g., DCM, Chloroform).[1][8] Pour into the "Halogenated Organic" carboy.

  • Concentration Check: If the concentration is >10% (w/v), consider precipitating the solid to dispose of it separately to reduce liquid waste costs.

  • Rinsing: Triple-rinse the original vessel with a small volume of the carrier solvent and add the rinsate to the waste container.

Scenario C: Contaminated Debris (Sharps, Gloves, Glass)[2][11]
  • Sharps: Needles/syringes used with this compound must go into a Red Biohazard/Sharps Bin destined for incineration, not general trash.[1]

  • Soft Debris: Gloves, paper towels, and bench mats must be collected in a Yellow Chem-Waste Bag (6-mil polyethylene) or a dedicated solid waste drum.[1]

Visual Decision Tree: Waste Stream Segregation

Use this logic flow to determine the correct disposal path for your specific sample.

WasteDisposal Start Start: Identify Waste Form IsSolid Is it a Solid? Start->IsSolid IsLiquid Is it a Liquid Solution? Start->IsLiquid Debris Contaminated Debris (Gloves, Towels) Start->Debris SolidContainer Collect in HDPE/Glass Jar Label: 'Toxic Organic Solid' IsSolid->SolidContainer Pure Compound SolventCheck Check Solvent Type IsLiquid->SolventCheck NonHalo Non-Halogenated Carboy (Red Label) SolventCheck->NonHalo Acetone, MeOH, DMSO Halo Halogenated Carboy (Green/Yellow Label) SolventCheck->Halo DCM, Chloroform SolidBin Chem-Waste Bag/Drum (Incineration) Debris->SolidBin

Figure 1: Operational workflow for segregating 1-[(2,4-dimethylphenyl)sulfonyl]indoline waste streams.

Emergency Spill Response

If a spill occurs outside the fume hood:

  • Evacuate & Alert: Clear the immediate area.

  • PPE Up: Don nitrile gloves, goggles, and a lab coat.[1]

  • Containment:

    • Solid Spill: Do not dry sweep (creates dust).[1] Cover with a damp paper towel or use a HEPA-filtered vacuum if available.[1] Scoop into a waste jar.

    • Liquid Spill: Cover with an inert absorbent (Vermiculite or Chem-Sorb pads).[1]

  • Clean Up: Wipe the surface with a soap/water solution, followed by an Ethanol wipe.[1] Dispose of all cleanup materials as Hazardous Solid Waste .

Regulatory Compliance

  • EPA (USA): This waste must be destroyed via incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility). It is illegal to dispose of this down the sink (CWA violations) or in regular trash (RCRA violations).[1]

  • Storage Limits: Do not accumulate waste in the lab for more than 90 days (Satellite Accumulation Area rules).

References

  • National Institutes of Health (NIH) - PubChem. 1-(2,4,6-Trimethylphenyl)sulfonylindole (Structural Analog Data).[1] Available at: [Link][1][9]

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Handling

A Senior Application Scientist's Guide to Handling 1-[(2,4-dimethylphenyl)sulfonyl]indoline: Essential Safety and Logistics

Hazard Assessment: A Proactive Stance The indoline-sulfonamide scaffold is a key structural motif in medicinal chemistry, often investigated for a range of biological activities, including anticancer and anti-inflammator...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: A Proactive Stance

The indoline-sulfonamide scaffold is a key structural motif in medicinal chemistry, often investigated for a range of biological activities, including anticancer and anti-inflammatory properties.[4][5][6][7] This inherent bioactivity necessitates that the compound be handled as potentially hazardous. The sulfonyl group, particularly in precursor forms like sulfonyl chlorides, is associated with corrosive properties and reactivity with water.[1][8][9] Therefore, a comprehensive safety strategy must account for potential corrosivity, irritancy, and unknown toxicological properties.[10]

Core Directive: Personal Protective Equipment (PPE)

The primary defense against exposure is the consistent and correct use of Personal Protective Equipment (PPE).[11][12] All personnel handling 1-[(2,4-dimethylphenyl)sulfonyl]indoline, regardless of the quantity, must use the following PPE as a mandatory minimum.

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant, tightly fitting chemical safety goggles.[8][9] A face shield should be worn over goggles if there is a significant risk of splashing.Protects eyes from splashes, airborne particles, and potential corrosives. Sulfonyl compounds can cause severe eye irritation.[1][8]
Hand Protection Chemical-resistant nitrile gloves are a suitable initial choice.[1] For prolonged contact or handling of large quantities, consult a glove manufacturer's compatibility chart.[13][14] Always use two pairs of gloves ("double-gloving") during handling.[15]Provides a barrier against skin contact. The aromatic and sulfonyl nature of the compound requires a robust barrier. Nitrile offers good protection against many organic chemicals.[1][16] Inspect gloves for integrity before each use.[9]
Body Protection A long-sleeved, chemical-resistant laboratory coat.Protects skin and personal clothing from contamination.[1][17]
Respiratory Protection All handling of the solid compound or its solutions should be performed within a certified chemical fume hood.[1][11] If a fume hood is not available or if significant aerosolization is possible, a NIOSH-approved respirator with appropriate cartridges (e.g., ABEK filter type) is required.[8]Minimizes inhalation of airborne particles or potential vapors. The toxicological properties via inhalation are unknown.[10]
Footwear Hard-soled, closed-toe shoes must be worn at all times in the laboratory.[12][17]Protects feet from spills and falling objects.

Operational Plan: From Benchtop to Disposal

A systematic workflow is essential to minimize risk. The following protocols provide step-by-step guidance for handling, spill management, and first aid.

Safe Handling Workflow

The logical flow from preparation to disposal is critical for maintaining a safe environment. This workflow should be followed for all operations involving the compound.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Decontamination Phase cluster_disposal 4. Disposal & Final Steps prep_ppe Don all required PPE prep_hood Verify fume hood function prep_ppe->prep_hood prep_area Prepare clean work surface prep_hood->prep_area prep_materials Gather all necessary materials prep_area->prep_materials handle_weigh Weigh compound in fume hood prep_materials->handle_weigh handle_transfer Transfer compound carefully handle_weigh->handle_transfer handle_dissolve Dissolve/react as needed handle_transfer->handle_dissolve clean_surface Decontaminate work surfaces handle_dissolve->clean_surface clean_equipment Clean glassware & equipment clean_surface->clean_equipment dispose_waste Segregate & label chemical waste clean_equipment->dispose_waste dispose_ppe Dispose of contaminated PPE dispose_waste->dispose_ppe remove_ppe Remove remaining PPE dispose_ppe->remove_ppe wash_hands Wash hands thoroughly remove_ppe->wash_hands

Caption: Safe Handling Workflow for 1-[(2,4-dimethylphenyl)sulfonyl]indoline.

Experimental Protocol: Handling and Weighing
  • Preparation : Before handling the compound, ensure the work area within the chemical fume hood is clean and uncluttered.[17] Confirm that a safety shower and eyewash station are accessible and operational.[1][18]

  • Don PPE : Put on all required PPE as specified in the table above, including double gloves.[12]

  • Weighing : Conduct all weighing and transfer operations on a disposable, plastic-backed absorbent pad inside the fume hood to contain any potential spills.[19] Use a spatula for transfers and avoid creating dust.[20]

  • Post-Handling : After handling, securely close the primary container. Decontaminate the spatula and the work surface.

  • Glove Removal : Remove the outer pair of gloves and dispose of them as contaminated solid waste before exiting the fume hood.[15] Remove the inner pair of gloves after all work is complete.

  • Hygiene : Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[21]

Emergency Procedures

Spill Management:

  • Minor Spill (in fume hood): Absorb the spill with a suitable material (e.g., Chemizorb® or vermiculite). Collect the absorbed material using spark-proof tools into a sealed, labeled container for hazardous waste disposal.[9] Decontaminate the area.

  • Major Spill (outside fume hood): Evacuate personnel from the immediate area.[9] Prevent the spill from entering drains.[9] Alert your institution's environmental health and safety (EHS) office immediately. Do not attempt to clean up a large spill without proper training and equipment.

First Aid:

  • Skin Contact : Immediately remove contaminated clothing.[8] Flush the affected skin with plenty of water for at least 15 minutes.[1][10] Seek medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8][10] Seek immediate medical attention.

  • Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen.[8][18] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[8][22] Rinse the mouth with water and seek immediate medical attention.[18][22]

Disposal Plan: A Responsible Conclusion

Proper waste management is a critical component of laboratory safety and environmental responsibility. All waste generated from handling 1-[(2,4-dimethylphenyl)sulfonyl]indoline must be treated as hazardous chemical waste.[23]

Waste StreamDisposal ContainerProcedure
Solid Compound & Contaminated Materials A clearly labeled, sealed container for solid hazardous chemical waste.Collect all excess solid compound and disposable materials that have come into direct contact (e.g., weigh papers, absorbent pads, contaminated outer gloves) in this container.[12][19]
Contaminated Solvents & Solutions A clearly labeled, sealed container for liquid hazardous chemical waste.Collect all solutions containing the compound and any solvents used for decontamination. Do not pour any chemical waste down the drain.[9]
Contaminated Sharps A designated sharps container.Syringes, needles, or contaminated glass pipettes must be placed directly into a sharps container.[19]

Adhere to all federal, state, and local regulations for hazardous waste disposal.[18][23][24] If your institution has an EHS office, consult their specific guidelines for chemical waste management.

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  • SAFETY DATA SHEETS. (n.d.).
  • n-Perfluorooctanesulfonyl chloride Safety Data Sheet. (n.d.).
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  • SAFETY DATA SHEET. (2025, December 18). Fisher Scientific.
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  • Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals (Basel), 15(12), 1453.
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